molecular formula C147H237N43O43S B549347 Aviptadil CAS No. 40077-57-4

Aviptadil

货号: B549347
CAS 编号: 40077-57-4
分子量: 3326.8 g/mol
InChI 键: VBUWHHLIZKOSMS-RIWXPGAOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aviptadil is a synthetic form of human Vasoactive Intestinal Peptide (VIP), a neuropeptide with potent anti-inflammatory and immunomodulatory properties that is naturally abundant in the lungs . Its primary research value lies in the investigation of acute respiratory distress syndrome (ARDS) and other inflammatory lung conditions, as it is shown to target multiple mechanisms of hypoxemia . This compound's mechanism of action is mediated through binding to the VPAC1 and VPAC2 G-protein-coupled receptors on alveolar type II (AT-II) cells . This binding initiates several critical processes: it upregulates the production of pulmonary surfactant, which is essential for maintaining alveolar integrity and preventing atelectasis ; it inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating cytokine storm and associated lung injury ; and it blocks caspase-3 activity, which protects AT-II cells from apoptosis . Furthermore, in vitro studies indicate that this compound can inhibit the replication of the SARS-CoV-2 virus in human pulmonary cells, making it a compound of interest for studying COVID-19-related respiratory failure . Beyond ARDS, this compound is also a relevant tool for researching pulmonary hypertension, asthma, and sarcoidosis due to its documented bronchodilatory and vasodilatory effects . This multifaceted approach to protecting the pulmonary epithelium and modulating the immune response makes this compound a valuable investigational agent for exploring novel therapeutic pathways in critical care and pulmonology research .

属性

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUWHHLIZKOSMS-RIWXPGAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C147H237N43O43S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40077-57-4
Record name Aviptadil [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040077574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Core Mechanism of Aviptadil on VPAC1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aviptadil, a synthetic formulation of the endogenous neuropeptide Vasoactive Intestinal Peptide (VIP), exerts its pleiotropic physiological effects primarily through the activation of the Vasoactive Intestinal Peptide Receptor 1 (VPAC1). As a member of the Class B G-protein coupled receptor (GPCR) family, VPAC1 is a key therapeutic target for a range of conditions, particularly those involving inflammation and pulmonary distress.[1][2] This technical guide provides an in-depth examination of the molecular interactions, signal transduction cascades, and cellular consequences initiated by the binding of this compound to the VPAC1 receptor. It includes a summary of quantitative binding and functional data, detailed experimental protocols for assessing receptor interaction, and visualizations of the core signaling pathways.

Molecular Interaction: this compound Binding to VPAC1

This compound is a 28-amino acid peptide identical to human VIP.[1] Its mechanism of action is initiated by its binding to the VPAC1 receptor, a transmembrane protein widely distributed in tissues including the lungs, intestine, liver, and on T-lymphocytes.[3] The binding of peptide ligands to Class B GPCRs like VPAC1 is characterized by a "two-site" or "ligand-trap" model:

  • Initial Binding (Trap): The central and C-terminal regions of the this compound peptide, which form an alpha-helix, first engage with the large N-terminal extracellular domain (N-ted) of the VPAC1 receptor.[4] This initial, lower-affinity interaction serves to "trap" the ligand and correctly orient it.[4][5]

  • Activation Binding: Following the initial binding, the N-terminus of this compound interacts with the transmembrane helices and extracellular loops of the receptor. This second interaction drives a conformational change in the receptor, leading to its activation and the initiation of intracellular signaling.[5]

VPAC1 receptors bind both this compound (VIP) and the related Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similarly high affinity.[3]

Signal Transduction Pathways

Upon activation by this compound, the VPAC1 receptor modulates intracellular signaling primarily through the canonical Gαs-protein pathway, with the potential to engage other G-protein subtypes.

Primary Pathway: Gαs / Adenylyl Cyclase / cAMP

The predominant signaling cascade activated by this compound is mediated by the Gs alpha subunit (Gαs).[6] This pathway is central to many of the peptide's therapeutic effects, including smooth muscle relaxation and anti-inflammatory actions.[2]

  • G-Protein Coupling: Ligand-bound VPAC1 undergoes a conformational shift, allowing it to act as a guanine nucleotide exchange factor (GEF) for the heterotrimeric Gs protein. It catalyzes the exchange of GDP for GTP on the Gαs subunit.

  • G-Protein Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase (AC), a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[2]

  • Downstream Effectors: cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein). This leads to changes in gene expression that underpin many of this compound's cellular effects.[6]

Secondary Pathways: Gαq / Phospholipase C

VPAC1 receptors can also couple to other G-proteins, such as those of the Gαq family, which activate the Phospholipase C (PLC) pathway.[6] This coupling leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two different second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Aviptadil_VPAC1_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein cluster_cytosol Cytosol VPAC1 VPAC1 Receptor Gs Gαs VPAC1->Gs Activates Gq Gαq VPAC1->Gq Activates (Secondary) AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Gs->AC Stimulates Gq->PLC Stimulates PKA PKA cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Bronchodilation, Anti-inflammation) PKA->Physiological_Effects Phosphorylates Targets IP3->Physiological_Effects Ca²⁺ Release PKC PKC DAG->PKC Activates PKC->Physiological_Effects Phosphorylates Targets This compound This compound (VIP) This compound->VPAC1 Binds

Caption: this compound-VPAC1 Signaling Pathways.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound (as VIP) with the VPAC1 receptor has been quantified through binding affinity and functional potency assays. Binding affinity, represented by the dissociation constant (Kd), indicates the concentration of ligand required to occupy 50% of the receptors at equilibrium. Functional potency, represented by the half-maximal effective concentration (EC50), measures the concentration required to elicit 50% of the maximum biological response (e.g., cAMP production).

Table 1: Binding Affinity of VIP for Human VPAC1 Receptor

Ligand Receptor Component Method Kd Value (μM) Reference
VIP Recombinant N-terminal Ectodomain (N-ted) Surface Plasmon Resonance 0.54 [5]

Note: This Kd value reflects binding to the isolated extracellular domain, which is known to be of lower affinity than binding to the full-length receptor.

Table 2: Functional Potency of VIP at the Human VPAC1 Receptor

Ligand Cellular Response Cell Type pEC50 (-logEC50 M) EC50 (nM) Reference
VIP cAMP Production Stably Transfected Cells 9.08 0.83 [6]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Cellular and Physiological Consequences of VPAC1 Activation

The signaling cascades initiated by this compound binding to VPAC1 translate into significant cellular and physiological effects, particularly in the pulmonary and immune systems.

  • Anti-inflammatory and Immunomodulatory Effects: VPAC1 activation inhibits the production and release of pro-inflammatory cytokines, such as TNF-alpha and IL-6.[7][8] It also promotes a balanced immune response by supporting the function of regulatory T-cells.[8]

  • Pulmonary Protection: In the lungs, where VPAC1 receptors are abundant, this compound's effects are multifaceted:[9]

    • Bronchodilation: The cAMP-mediated pathway leads to the relaxation of airway smooth muscle.[2]

    • Alveolar Cell Protection: this compound protects alveolar type II (AT-II) cells, which are critical for gas exchange and are targeted by viruses like SARS-CoV-2, from apoptosis (programmed cell death).[10]

    • Surfactant Production: It stimulates the production of pulmonary surfactant by AT-II cells, which is essential for maintaining lung compliance and preventing alveolar collapse.[8]

    • Endothelial Barrier Protection: this compound helps preserve the integrity of the pulmonary endothelium, reducing vascular permeability and the risk of edema and Acute Respiratory Distress Syndrome (ARDS).[2]

Aviptadil_Logical_Effects This compound This compound binds to VPAC1 Receptor Activation Receptor Activation & Signal Transduction This compound->Activation cAMP ↑ Intracellular cAMP Activation->cAMP Cytokine ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Activation->Cytokine Immune Immune Modulation (↑ Tregs) Activation->Immune Apoptosis ↓ AT-II Cell Apoptosis Activation->Apoptosis PKA PKA Activation cAMP->PKA AntiInflammation Anti-inflammation Cytokine->AntiInflammation Bronchodilation Bronchodilation PKA->Bronchodilation Immune->AntiInflammation LungProtection Lung Protection Apoptosis->LungProtection Bronchodilation->LungProtection

Caption: Logical Relationship of this compound's Effects.

Key Experimental Protocols

The characterization of this compound's interaction with the VPAC1 receptor relies on standardized in-vitro assays.

Radioligand Binding Assay (for Affinity)

This assay quantifies the binding of a radiolabeled ligand to the receptor to determine affinity (Kd) and receptor density (Bmax).

  • Objective: To determine the dissociation constant (Kd) of this compound for the VPAC1 receptor.

  • Materials:

    • Cell membranes prepared from a cell line stably expressing human VPAC1.

    • Radioligand (e.g., ¹²⁵I-VIP).

    • Unlabeled this compound (as the competitor).

    • Binding buffer (e.g., Tris-HCl with MgCl₂ and 0.1% BSA).

    • Glass fiber filters and a cell harvester/filtration apparatus.

    • Gamma counter.

  • Methodology:

    • Incubation: A fixed concentration of ¹²⁵I-VIP and varying concentrations of unlabeled this compound are incubated with the VPAC1-expressing cell membranes in binding buffer.

    • Equilibrium: The reaction is incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

    • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free (unbound) radioligand. The filters trap the membranes.

    • Washing: Filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled VIP. Specific binding is calculated and plotted against the concentration of unlabeled this compound to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) and Ki (an indicator of affinity) are derived.

Radioligand_Binding_Workflow start Start prep Prepare VPAC1-expressing cell membranes start->prep incubate Incubate membranes with ¹²⁵I-VIP and varying concentrations of this compound prep->incubate filter Rapidly filter mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Quantify radioactivity with a gamma counter wash->count analyze Analyze data: Plot competition curve, determine IC50 and Ki count->analyze end End analyze->end

References

Aviptadil's Downstream Signaling in Lung Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aviptadil, a synthetic formulation of Vasoactive Intestinal Peptide (VIP), is a neuropeptide with significant therapeutic potential for inflammatory and injury-related lung conditions, including Acute Respiratory Distress Syndrome (ARDS).[1][2][3] VIP is widely distributed throughout the body, with particularly high concentrations (approximately 70%) in the lung.[4][5] It exerts pleiotropic effects, including potent anti-inflammatory, immunomodulatory, bronchodilatory, and cytoprotective actions.[1] This guide provides an in-depth examination of the molecular signaling pathways activated by this compound in lung epithelial cells, summarizing key quantitative data and detailing relevant experimental protocols for researchers and drug development professionals.

The primary mechanism of this compound is initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of lung cells, particularly Alveolar Type II (AT-II) cells.[4][6] These cells are critical for lung function, responsible for producing pulmonary surfactant and serving as progenitors for alveolar regeneration.[7][8] this compound primarily interacts with the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is predominantly located in lung tissue and on T lymphocytes.[4][5][9]

Core Signaling Pathway: VPAC1 Receptor Activation

Upon binding to the VPAC1 receptor on lung epithelial cells, this compound triggers a canonical G-protein signaling cascade. The VPAC1 receptor is coupled to a stimulatory G-protein (Gs), which, when activated, initiates a series of intracellular events culminating in diverse cellular responses.

The central event in this pathway is the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] This elevation in intracellular cAMP is a critical second messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream targets, including transcription factors like the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus, where it modulates the transcription of genes involved in inflammation, cell survival, and surfactant production.[5]

Aviptadil_Signaling_Pathway This compound Signaling Cascade in Lung Epithelial Cells cluster_cell Alveolar Type II Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus This compound This compound (VIP) VPAC1 VPAC1 Receptor This compound->VPAC1 Binds Gs Gs Protein VPAC1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Target Gene Transcription pCREB->Gene Modulates Response_Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Response_Inflammation Response_Surfactant ↑ Surfactant Production (c-Fos, SP-A) Gene->Response_Surfactant Response_Apoptosis ↓ Apoptosis (Inhibition of Caspases) Gene->Response_Apoptosis

Caption: this compound binds to the VPAC1 receptor, activating a Gs-protein/cAMP/PKA signaling cascade.

Downstream Cellular Effects in Lung Epithelia

The activation of the VPAC1 signaling pathway by this compound leads to several critical downstream effects that protect and restore lung function.

  • Anti-Inflammatory Action: this compound potently suppresses the production and release of pro-inflammatory cytokines, a key driver of lung injury in ARDS.[1] It has been shown to inhibit the synthesis of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][10] This anti-inflammatory effect is mediated, in part, by the PKA-dependent modulation of transcription factors like NF-κB and CREB.[5]

  • Upregulation of Surfactant Production: Pulmonary surfactant is essential for maintaining alveolar stability and facilitating gas exchange. This compound stimulates AT-II cells to increase surfactant production.[3][4] This is achieved by upregulating key components and enzymes, including surfactant protein A (SP-A) and choline phosphate cytidylyl transferase, a rate-limiting enzyme in phosphatidylcholine synthesis.[3][4] The transcription factor c-Fos is also induced, further promoting surfactant synthesis.[4][11]

  • Inhibition of Apoptosis: this compound protects lung epithelial cells from programmed cell death (apoptosis).[2][3] In response to injury, such as viral infection or inflammation, AT-II cells can undergo apoptosis, compromising the integrity of the alveolar barrier. This compound prevents this by blocking the activity of caspases, which are key executioner enzymes in the apoptotic pathway.[6][12]

  • Antiviral Effects: Studies have shown that this compound can inhibit the replication of SARS-CoV-2 in human lung epithelial cells (Calu-3) and monocytes.[4][13] This suggests a direct role in reducing viral load within the lung, in addition to mitigating the host's inflammatory response.

Quantitative Data Summary

The following table summarizes key quantitative findings from clinical and preclinical studies on the effects of this compound.

Parameter MeasuredFindingContextReference
Clinical Recovery 9-fold increase in odds of being alive and free from respiratory failure.Randomized controlled trial in patients with COVID-19 ARDS.[3]
Survival 2-fold increased odds of survival at 60 days.Randomized controlled trial in patients with critical COVID-19.[11]
IL-6 Levels Statistically significant reduction in IL-6 cytokine release by day 3.Randomized controlled trial in patients with critical COVID-19.[11]
TNF-α Levels Significant reduction in bronchoalveolar lavage fluid.Phase II clinical study in patients with sarcoidosis.[4]
Radiological Improvement Significant improvement in RALE scores (from 6.42 to 2.5).Retrospective study in patients with viral-related severe ARDS.[14]
Inflammatory Markers Significant decline in C-reactive protein (CRP) values (from 204.9 to 12.1).Retrospective study in patients with viral-related severe ARDS.[14]

Experimental Protocols & Workflow

Investigating the downstream effects of this compound requires a combination of cell culture, biochemical assays, and protein analysis techniques. The following workflow and protocols provide a guide for studying these pathways in a laboratory setting.

Experimental_Workflow Experimental Workflow for this compound Research start Culture Lung Epithelial Cells (e.g., A549, Calu-3, Primary AT-II) treatment Treat cells with this compound (Varying concentrations and time points) start->treatment collect_supernatant Collect Culture Supernatant treatment->collect_supernatant lyse_cells Lyse Cells for Protein/cAMP treatment->lyse_cells elisa Cytokine Quantification (ELISA) - Measure IL-6, TNF-α collect_supernatant->elisa western_blot Protein Analysis (Western Blot) - p-CREB, c-Fos, Caspases lyse_cells->western_blot camp_assay cAMP Measurement (Assay Kit) lyse_cells->camp_assay analysis Data Analysis and Interpretation elisa->analysis western_blot->analysis camp_assay->analysis

Caption: Workflow for studying this compound's effects on lung epithelial cells.

cAMP Measurement Assay

This protocol measures intracellular cAMP levels following this compound stimulation. Commercial kits (e.g., cAMP-Glo™ Assay) are commonly used.[15][16]

Methodology:

  • Cell Seeding: Plate lung epithelial cells (e.g., A549 or primary cells) in a 96-well or 384-well plate and culture overnight.[17]

  • Induction: Remove culture medium and add this compound at desired concentrations (e.g., 0.1 nM to 1 µM) diluted in stimulation buffer. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Add lysis buffer to the wells to release intracellular cAMP.

  • cAMP Detection: Add a detection solution containing Protein Kinase A (PKA). The amount of cAMP present is inversely proportional to PKA activity.

  • ATP Measurement: Add a Kinase-Glo® reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.

  • Data Acquisition: Read luminescence on a microplate reader. The light signal is inversely proportional to the cAMP concentration.

  • Analysis: Generate a standard curve using known cAMP concentrations to interpolate the cAMP levels in the experimental samples.[16]

Cytokine Quantification by ELISA

This protocol quantifies the concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.[18][19]

Methodology:

  • Sample Collection: After treating cells with this compound for a specified period (e.g., 6-24 hours), collect the culture supernatant and centrifuge to remove cellular debris.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.[19]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards of known cytokine concentration and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30-60 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot a standard curve and determine the concentration of cytokines in the samples.[20][21]

Protein Expression Analysis by Western Blot

This protocol is used to detect changes in the expression or phosphorylation status of key signaling proteins (e.g., p-CREB, c-Fos).[22][23][24]

Methodology:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[23][25]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23][24]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-CREB) overnight at 4°C with gentle agitation.[22]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.[22]

References

Cellular Targets of Aviptadil in the Immune System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aviptadil, a synthetic formulation of the endogenous Vasoactive Intestinal Peptide (VIP), has demonstrated significant immunomodulatory and anti-inflammatory properties.[1] Its therapeutic potential, particularly in the context of acute respiratory distress syndrome (ARDS) and other inflammatory conditions, stems from its interaction with specific cellular targets within the immune system.[2][3] This document provides an in-depth technical overview of these cellular targets, the associated signaling pathways, quantitative effects, and the experimental methodologies used to elucidate these interactions. This compound's primary mechanism involves binding to G-protein coupled receptors VPAC1 and VPAC2, which are expressed on a variety of immune cells, thereby modulating cytokine production, promoting anti-inflammatory phenotypes, and protecting host cells from inflammatory damage.[1][4]

Primary Cellular Receptors and Distribution

This compound exerts its effects by binding to two high-affinity G-protein coupled receptors (GPCRs) belonging to the secretin receptor superfamily:

  • VPAC1 (Vasoactive Intestinal Peptide Receptor 1): Predominantly found in lung tissue and on T lymphocytes.[2][5][6][7]

  • VPAC2 (Vasoactive Intestinal Peptide Receptor 2): Primarily expressed on smooth muscle, mast cells, and the basal part of the lung mucosa.[2][6][7][8]

Both VIP and this compound bind to these receptors with high affinity, initiating downstream signaling cascades.[9] The differential expression of these receptors on various immune cells dictates the specific immunomodulatory effects of the peptide.

Key Immune Cell Targets and Mechanisms of Action

This compound targets a broad range of immune cells, orchestrating a shift from a pro-inflammatory to an anti-inflammatory and regulatory state.

T Lymphocytes

T cells are a major target for this compound, with VPAC1 being the predominant receptor.[6][7] Its effects include:

  • Inhibition of Pro-inflammatory T Cells: this compound inhibits the proliferation of T lymphocytes and dampens the activity of pro-inflammatory T-helper 1 (Th1) and Th17 cells.[5][6][10]

  • Promotion of Regulatory Phenotypes: It promotes the differentiation of T-helper 2 (Th2) lymphocytes and induces the activity of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing excessive inflammation.[1][5][10] In studies on sarcoidosis, inhaled this compound was shown to increase the population of CD4+ CD127- CD25+ T cells, a key Treg phenotype.[5][7]

Monocytes and Macrophages

These innate immune cells are critical mediators of inflammation and are significantly modulated by this compound.

  • Suppression of Pro-inflammatory Cytokines: this compound effectively inhibits the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), from activated monocytes and macrophages.[1][11] This action is central to its ability to mitigate the "cytokine storm" associated with conditions like ARDS.[3][12][13][14]

  • Antiviral Effects: In vitro studies have shown that VIP can inhibit the replication of SARS-CoV-2 in human monocytes, suggesting a direct antiviral component to its mechanism.[5][6][7]

Dendritic Cells (DCs)

This compound influences dendritic cells, which bridge the innate and adaptive immune responses. It can inhibit the release of chemokines from DCs, thereby reducing the recruitment of inflammatory cells to sites of injury.[8] Furthermore, VIP can promote the development of tolerogenic dendritic cells, which in turn support the induction of Tregs.[15]

Alveolar Type II (AT-II) Cells

While not classic immune cells, AT-II cells in the lung are a primary target for both SARS-CoV-2 and this compound, and they play a crucial role in pulmonary immune defense.[8][10]

  • Receptor-Mediated Protection: AT-II cells express high levels of the VPAC1 receptor.[5][6] this compound binding to this receptor protects the cells from apoptosis (programmed cell death) by inhibiting pathways such as NMDA-induced caspase-3 activity.[8][10][16] This is critical for preserving the integrity of the alveolar-capillary barrier.[1]

  • Surfactant Production: this compound stimulates the production of pulmonary surfactant, which is essential for lung function and has indirect benefits in reducing inflammation and injury.[2][5][17]

Signaling Pathways

Upon binding to VPAC1 or VPAC2 receptors, this compound triggers a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors. Notably, PKA can phosphorylate and activate the cAMP response element-binding protein (CREB) while inhibiting the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway, leading to a downstream reduction in the transcription of inflammatory cytokine genes.[11][15]

Aviptadil_Signaling_Pathway_Macrophage This compound Signaling in Macrophages This compound This compound (VIP) vpac1 VPAC1 Receptor This compound->vpac1 Binds g_protein G-Protein vpac1->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes atp ATP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Activates nfkb NF-κB Pathway pka->nfkb Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Promotes Transcription

Caption: this compound signaling cascade in macrophages.

T_Cell_Differentiation Modulation of T-Cell Differentiation by this compound This compound This compound t_naive Naive T-Cell This compound->t_naive Acts on th1 Th1 Cell (Pro-inflammatory) This compound->th1 Inhibits th17 Th17 Cell (Pro-inflammatory) This compound->th17 Inhibits th2 Th2 Cell (Anti-inflammatory) This compound->th2 Promotes treg Regulatory T-Cell (Treg) (Immunosuppressive) This compound->treg Promotes t_naive->th1 t_naive->th17 t_naive->th2 t_naive->treg

Caption: this compound's influence on T-cell differentiation pathways.

Quantitative Data Summary

The immunomodulatory effects of this compound have been quantified in several studies. The following table summarizes key findings.

Parameter MeasuredCell Type / SystemEffect ObservedStudy ContextCitation
Interleukin-6 (IL-6) Patients with ARDS75% ± 3% average reductionClinical study in ARDS[2]
Interleukin-6 (IL-6) Patients with COVID-19Prevented sharp elevation compared to placeboPhase 2b/3 Clinical Trial[12][13]
Tumor Necrosis Factor-α (TNF-α) Patients with SarcoidosisSignificant reduction in BAL fluidPhase II Clinical Study (Inhaled)[5][7]
Regulatory T Cells (CD4+CD127-CD25+) Patients with SarcoidosisSignificant increment in BAL fluidPhase II Clinical Study (Inhaled)[5][7]
Viral Replication Calu-3 cells, MonocytesInhibition of SARS-CoV-2 replicationIn vitro experiments[5][6][7][18]
Recovery from Respiratory Failure Patients with COVID-192.6-fold increased odds of being free of respiratory failure at Day 7 vs. placeboClinical Trial[19]

Experimental Protocols

The mechanisms of this compound have been investigated through a combination of in vitro assays, animal models, and human clinical trials.

Protocol: Randomized Controlled Trial of IV this compound in ARDS
  • Objective: To assess the efficacy and safety of intravenous this compound in patients with respiratory failure from causes such as COVID-19 or sepsis.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5][12]

  • Participant Population: Adult patients admitted to an ICU with moderate to severe ARDS (e.g., P/F ratio < 150) requiring mechanical ventilation or high-flow oxygen therapy.[20]

  • Intervention: Patients are randomized to receive either this compound or a matching placebo. This compound is administered as a continuous intravenous infusion for 12 hours per day for three consecutive days, typically in escalating doses.[18][20]

    • Day 1: 50 pmol/kg/hr (or ~0.166 mcg/kg/hr)

    • Day 2: 100 pmol/kg/hr (or ~0.332 mcg/kg/hr)

    • Day 3: 150 pmol/kg/hr (or ~0.489 mcg/kg/hr)

  • Primary Endpoints: Key outcomes often include "alive and free from respiratory failure" at a predefined time point (e.g., Day 60) and overall mortality.[5][12]

  • Secondary/Exploratory Endpoints:

    • Change in oxygenation status (e.g., PaO2/FiO2 ratio).[21]

    • Measurement of inflammatory biomarkers (e.g., IL-6, CRP, D-Dimer, Ferritin) from blood samples collected at baseline and specified follow-up times (e.g., Day 7).[2][12]

    • Radiological assessment of lung injury.[21]

    • Time to recovery and duration of mechanical ventilation.[19]

  • Statistical Analysis: Analysis is typically performed on an intent-to-treat basis, comparing the proportion of patients meeting the primary endpoint in the this compound group versus the placebo group using appropriate statistical tests (e.g., logistic regression).

Clinical_Trial_Workflow Workflow for a Randomized Controlled Trial of this compound cluster_treatment Treatment Arms (3 Days) cluster_data Data Collection screening Patient Screening (ICU Patients with ARDS) consent Informed Consent screening->consent randomization Randomization (2:1 or 1:1) consent->randomization baseline Baseline Data: - Vitals - Blood Draw (Biomarkers) - Imaging consent->baseline aviptadil_arm Arm A: IV this compound Infusion (12h/day) randomization->aviptadil_arm Group 1 placebo_arm Arm B: IV Placebo Infusion (12h/day) randomization->placebo_arm Group 2 followup Follow-up Data: (e.g., Day 3, 7, 28, 60) - Clinical Status - Biomarkers aviptadil_arm->followup placebo_arm->followup analysis Primary Endpoint Analysis (e.g., Alive & Free of Respiratory Failure at Day 60) followup->analysis

Caption: Generalized experimental workflow for an this compound clinical trial.
Protocol: In Vitro Cytokine Inhibition Assay

  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, or specific cell lines (e.g., macrophages differentiated from THP-1 monocytes) are cultured.

  • Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Treatment: Concurrently with or prior to stimulation, cells are treated with varying concentrations of this compound.

  • Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of cytokines (e.g., TNF-α, IL-6) are measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The results are used to determine the dose-dependent inhibitory effect of this compound and to calculate metrics such as the IC50 (the concentration of drug that inhibits the cytokine response by 50%).

Conclusion

This compound's therapeutic action is rooted in its targeted engagement with the VPAC1 and VPAC2 receptors on a multitude of cells central to the immune response. Its primary cellular targets include T lymphocytes, macrophages, dendritic cells, and pulmonary AT-II cells. By activating anti-inflammatory signaling pathways, inhibiting the production of key inflammatory mediators like IL-6 and TNF-α, promoting a regulatory T-cell environment, and exerting direct protective effects on lung epithelium, this compound offers a multifaceted approach to managing severe inflammatory conditions. The quantitative data from clinical and preclinical studies provide robust evidence for its potent immunomodulatory effects, positioning it as a significant candidate for further development in the treatment of ARDS and other diseases characterized by excessive inflammation.

References

The Aviptadil Peptide: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the Aviptadil peptide. This compound is the synthetic form of the naturally occurring Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with a wide range of physiological activities. This document details the initial isolation and characterization of VIP, provides in-depth protocols for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and outlines its primary signaling pathways. Quantitative data on its synthesis and biological activity are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Characterization

Vasoactive Intestinal Peptide (VIP), the natural counterpart to this compound, was first discovered in 1970 by Dr. Sami I. Said and Dr. Viktor Mutt.[1] Initially identified for its potent vasodilatory effects in the intestine, it was later found to be widely distributed throughout the central and peripheral nervous systems, as well as in the respiratory, digestive, and cardiovascular systems.[1][2]

VIP is a 28-amino acid peptide belonging to the glucagon-secretin superfamily.[2] Its primary structure was elucidated, revealing the following amino acid sequence:

H-His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂

This compound is the synthetically produced version of this peptide, identical in sequence and biological function.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Principles of Fmoc-SPPS

Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing.

  • Resin Selection : A suitable resin, such as Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage.

  • Amino Acid Protection : The α-amino group of each amino acid is temporarily protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. Reactive side chains are protected by acid-labile groups (e.g., tBu, Boc, Trt).

  • Deprotection : The Fmoc group is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose the free amine for the next coupling step.

  • Coupling : The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and then reacted with the free amine of the resin-bound peptide.

  • Cleavage and Deprotection : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Experimental Protocol: Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Fmoc-SPPS.

Materials:

  • Rink Amide resin (substitution level ~0.5 mmol/g)

  • Fmoc-protected amino acids with acid-labile side-chain protection

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or suitable alternative coupling activators

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF in the synthesis vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (First Amino Acid - Fmoc-Asn(Trt)-OH):

    • Dissolve 4 equivalents of Fmoc-Asn(Trt)-OH and 4 equivalents of HOBt in DMF.

    • Add 4 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3 times).

  • Monitoring of Coupling: Perform a Kaiser test to ensure complete coupling (a negative result indicates no free primary amines). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each of the remaining 27 amino acids in the this compound sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8]

  • Characterization: Confirm the identity and purity of the synthetic this compound using mass spectrometry and analytical RP-HPLC.

Purification and Characterization

Purification by RP-HPLC:

  • Column: A preparative C18 column is typically used.[6][7]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed.[6][7]

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak are collected, analyzed for purity by analytical RP-HPLC, and pooled.

  • Lyophilization: The purified peptide solution is lyophilized to obtain a white, fluffy powder.

Characterization:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

  • Analytical RP-HPLC: The purity of the final product is determined by analytical RP-HPLC, with purity levels typically exceeding 95% for research and therapeutic applications.

Quantitative Data on Synthesis
ParameterTypical ValueReference
Crude Peptide Yield 70-85%General SPPS
Purity after RP-HPLC >95%[6][7]
Overall Yield 15-30%Estimated

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by binding to two G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[2][9] The binding of this compound to these receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase.

VPAC Receptor Signaling
  • Receptor Binding: this compound binds to the extracellular domains of VPAC1 or VPAC2 receptors on target cells.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein, Gs.

  • Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10][11][12]

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).

  • Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the diverse physiological effects of this compound, including smooth muscle relaxation, anti-inflammatory responses, and regulation of hormone secretion.[2]

Biological Activity of this compound

The biological activity of this compound can be quantified by measuring its ability to stimulate cAMP production in cells expressing VPAC receptors.

ParameterReceptorCell LineValueReference
Binding Affinity (Ki) VPAC1CHO cells~1 nM[13]
VPAC2CHO cells~1 nM[13]
Functional Potency (EC50) for cAMP accumulation VPAC1CHO cells~0.1 nM[13]
VPAC2CHO cells~0.1 nM[13]
Endogenous ReceptorsStriatal Neurons10 nM[10]

Visualizations

Signaling Pathway of this compound

Aviptadil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VPAC_Receptor VPAC1 / VPAC2 Receptor This compound->VPAC_Receptor Binding G_Protein Gs Protein VPAC_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses PKA->Downstream Phosphorylation

Caption: this compound signaling through VPAC receptors.

Experimental Workflow for this compound Synthesis

Aviptadil_Synthesis_Workflow Resin Rink Amide Resin Swelling Resin Swelling in DMF Resin->Swelling Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swelling->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Deprotection1->Coupling Wash1 Washing (DMF) Coupling->Wash1 Cycle Repeat 27 times Wash1->Cycle Cycle->Deprotection1 Next Cycle FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Fmoc-SPPS workflow for this compound synthesis.

Conclusion

This compound, the synthetic form of VIP, is a peptide of significant interest due to its diverse biological activities. Its discovery paved the way for extensive research into its physiological roles. The well-established methods of Fmoc-based solid-phase peptide synthesis allow for its efficient and high-purity production, enabling further investigation and potential therapeutic applications. Understanding its synthesis and signaling pathways is crucial for the continued development of this compound as a therapeutic agent. This guide provides a foundational technical overview to support these research and development endeavors.

References

Aviptadil's Molecular Engagement with SARS-CoV-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), and SARS-CoV-2 proteins. The content herein summarizes key research findings, presents quantitative data from various studies, and offers detailed experimental methodologies to facilitate further investigation and drug development efforts in the context of COVID-19 and related respiratory syndromes.

Overview of this compound's Mechanism of Action

This compound has emerged as a potential therapeutic agent for COVID-19 due to its multifaceted mechanism of action that involves both direct interaction with viral components and modulation of the host's immune and cellular responses. Primarily known for its potent anti-inflammatory and immunomodulatory properties, this compound's engagement with the SARS-CoV-2 infection pathway is complex. It is understood to inhibit viral replication, protect lung cells from damage, and mitigate the hyper-inflammatory response often seen in severe cases of COVID-19.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data from in-vitro and in-silico studies on the interaction of this compound (or its natural counterpart, VIP) with SARS-CoV-2 and host cell components.

Interaction Molecule Metric Value Cell/System Citation
Viral Replication InhibitionThis compound/VIPRNA Synthesis Reduction41%Human Lung Epithelial Cells[1]
Viral Replication InhibitionThis compound/VIPRNA Synthesis Reduction33-45%Human Primary Monocytes[1]
Cytopathic Effect ReductionThis compound/VIPLDH Release Reduction40%Not Specified[1]

Note: Specific binding affinity data (e.g., Kd values) for this compound with SARS-CoV-2 proteins from experimental assays are not yet widely published. The data presented here are from functional assays.

Molecular Interactions with SARS-CoV-2 Proteins

In-silico molecular docking studies have provided insights into the potential direct interaction of this compound with SARS-CoV-2 non-structural proteins.

Interaction with nsp10/nsp16 Complex

Computational models suggest that this compound can bind to the non-structural protein 10 (nsp10) and non-structural protein 16 (nsp16) complex of SARS-CoV-2.[2][3] This complex possesses 2'-O-methyltransferase activity, which is crucial for capping the viral RNA. This capping process helps the virus to evade the host's innate immune recognition and ensures the stability and efficient translation of the viral RNA.[3] The binding of this compound to this complex is predicted to inhibit its enzymatic activity, thereby impeding viral replication.[2][3]

Modulation of Host Cell Machinery

This compound's primary therapeutic effects are believed to be mediated through its interaction with host cell receptors and the subsequent modulation of cellular pathways.

VPAC1 Receptor Binding and Downstream Signaling

This compound, as a VIP analog, binds to the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is predominantly expressed on alveolar type II (ATII) cells in the lungs.[2][4] This interaction triggers a cascade of intracellular signaling events that are largely protective for the lung tissue. Key downstream effects include:

  • Anti-inflammatory Effects: Inhibition of the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][5] This is partly achieved through the inhibition of the NF-κB signaling pathway.[1][6]

  • Cell Protection: Prevention of apoptosis (programmed cell death) of ATII cells.[1][2]

  • Surfactant Production: Upregulation of surfactant production, which is essential for maintaining alveolar function and gas exchange.[1][4]

Indirect Effects on Viral Entry

Recent studies have proposed an indirect mechanism by which VIP may hinder SARS-CoV-2 entry into host cells. Research suggests that VIP can reduce the cell surface expression of Angiotensin-Converting Enzyme 2 (ACE2), the primary receptor for SARS-CoV-2, and Transmembrane Serine Protease 2 (TMPRSS2), a key protease that facilitates viral entry.[7][8] This reduction is reportedly mediated by the enzyme ADAM10, which is involved in the shedding of these proteins from the cell surface.[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the study of this compound's interaction with SARS-CoV-2.

In-Vitro Viral Replication Assay

Objective: To quantify the inhibitory effect of this compound on SARS-CoV-2 replication in susceptible cell lines.

Methodology:

  • Cell Culture: Human lung epithelial cells (e.g., Calu-3) or primary human monocytes are cultured in appropriate media and conditions until they form a confluent monolayer.

  • Virus Infection: The cells are infected with a known titer of SARS-CoV-2.

  • Treatment: Immediately following infection, the cells are treated with varying concentrations of this compound. A vehicle control (placebo) is also included.

  • Incubation: The treated and control cells are incubated for a specified period (e.g., 24-48 hours) to allow for viral replication.

  • Quantification of Viral RNA: After incubation, the cell supernatant or cell lysate is collected. Viral RNA is extracted and quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR) targeting specific SARS-CoV-2 genes (e.g., RdRp, E, or N).

  • Data Analysis: The reduction in viral RNA levels in the this compound-treated groups is calculated relative to the vehicle control to determine the percentage of inhibition.

Molecular Docking of this compound with nsp10/nsp16

Objective: To predict the binding mode and affinity of this compound to the SARS-CoV-2 nsp10/nsp16 complex using computational methods.

Methodology:

  • Protein and Ligand Preparation: The 3D crystallographic structure of the SARS-CoV-2 nsp10/nsp16 complex is obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized using a molecular modeling software.

  • Docking Software: A molecular docking program such as AutoDock Vina, Schrödinger's Glide, or similar is used.

  • Grid Box Generation: A grid box is defined around the active site or the entire surface of the nsp10/nsp16 complex to specify the search space for the ligand.

  • Docking Simulation: The docking algorithm is run to explore various possible conformations and orientations of this compound within the defined grid box, and the binding energy for each pose is calculated.

  • Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the most favorable binding mode based on the lowest binding energy and the formation of key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues. Visualization software like PyMOL or Chimera is used to inspect the interactions.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 SARS-CoV-2 cluster_1 Host Cell (ATII) cluster_2 This compound Action SARS-CoV-2 SARS-CoV-2 ACE2 ACE2 Receptor SARS-CoV-2->ACE2 Binds to Viral Entry Viral Entry ACE2->Viral Entry VPAC1 VPAC1 Receptor NFkB NF-κB VPAC1->NFkB Inhibits Apoptosis Apoptosis VPAC1->Apoptosis Inhibits Surfactant Surfactant Production VPAC1->Surfactant Promotes Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Promotes Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->VPAC1 Binds to Viral Replication Viral Replication Viral Entry->Viral Replication Viral Replication->NFkB Activates Viral Replication->Apoptosis Induces

Caption: this compound's interaction with the host cell to counteract SARS-CoV-2 effects.

cluster_workflow In-Vitro Viral Replication Assay Workflow A Culture Host Cells (e.g., Calu-3) B Infect Cells with SARS-CoV-2 A->B C Treat with this compound (and Vehicle Control) B->C D Incubate for 24-48 hours C->D E Extract Viral RNA D->E F Quantify RNA with RT-qPCR E->F G Analyze Data & Determine % Inhibition F->G

Caption: Workflow for in-vitro assessment of this compound's antiviral activity.

cluster_docking Molecular Docking Workflow P1 Obtain 3D Structures (nsp10/nsp16 & this compound) P2 Prepare Protein and Ligand P1->P2 P3 Define Docking Grid Box P2->P3 P4 Run Docking Simulation P3->P4 P5 Analyze Binding Poses and Energies P4->P5 P6 Visualize Interactions P5->P6

References

Methodological & Application

Aviptadil Administration Protocol for In Vivo Mouse Models of Acute Lung Injury

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), is a promising therapeutic agent for inflammatory conditions, including acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). VIP is a naturally occurring neuropeptide with potent anti-inflammatory, immunomodulatory, and bronchodilatory properties.[1] It exerts its effects by binding to G-protein coupled receptors, primarily VPAC1 and VPAC2, which are widely expressed in the lungs.[2] This document provides detailed protocols for the administration of this compound in in vivo mouse models of lipopolysaccharide (LPS)-induced ALI, a common preclinical model for studying ARDS.

Mechanism of Action

This compound's therapeutic effects in the context of lung injury are mediated through its interaction with VPAC1 and VPAC2 receptors on various cell types in the lung, including alveolar type II cells, smooth muscle cells, and immune cells.[2][3] This interaction triggers a cascade of intracellular signaling pathways that ultimately lead to the suppression of pro-inflammatory responses and the promotion of tissue protection.

Signaling Pathway

Upon binding to VPAC1 and VPAC2 receptors, which are G-protein-coupled receptors (GPCRs), this compound activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. A key anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. This compound has been shown to prevent the degradation of I-κB, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]

Aviptadil_Signaling_Pathway cluster_cell Target Cell (e.g., Alveolar Epithelial Cell, Macrophage) This compound This compound VPACR VPAC1/VPAC2 Receptor This compound->VPACR Binds G_Protein G-Protein VPACR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates IKB_NFKB I-κB-NF-κB Complex PKA->IKB_NFKB Inhibits Degradation of I-κB NFKB NF-κB IKB_NFKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes Initiates Anti_inflammatory_Effects Anti-inflammatory Effects Proinflammatory_Genes->Anti_inflammatory_Effects Inhibited by this compound

Caption: this compound signaling pathway leading to anti-inflammatory effects.

Quantitative Data from In Vivo Mouse Models

The following tables summarize the expected quantitative outcomes of this compound administration in a lipopolysaccharide (LPS)-induced acute lung injury mouse model. The data presented here is a synthesis of findings from multiple preclinical studies investigating the effects of vasoactive intestinal peptide (VIP) and its analogs.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (x10⁴/mL)Neutrophils (x10⁴/mL)Macrophages (x10⁴/mL)
Control (Saline)10.5 ± 2.10.5 ± 0.210.0 ± 2.0
LPS + Vehicle85.3 ± 9.875.6 ± 8.59.7 ± 1.3
LPS + this compound42.1 ± 5.3 35.8 ± 4.96.3 ± 0.9*

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS + Vehicle group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in BALF

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Saline)25.4 ± 5.115.2 ± 3.810.1 ± 2.5
LPS + Vehicle450.7 ± 55.2850.3 ± 92.1250.6 ± 30.4
LPS + this compound210.3 ± 28.9 425.1 ± 50.7125.8 ± 15.3**

*Data are presented as mean ± SEM. *p < 0.01 compared to LPS + Vehicle group.

Table 3: Effect of this compound on Lung Edema and Myeloperoxidase (MPO) Activity

Treatment GroupLung Wet/Dry Weight RatioMPO Activity (U/g tissue)
Control (Saline)4.1 ± 0.350.7 ± 8.2
LPS + Vehicle7.8 ± 0.6450.2 ± 55.9
LPS + this compound5.2 ± 0.4 220.1 ± 30.4

*Data are presented as mean ± SEM. *p < 0.01 compared to LPS + Vehicle group.

Table 4: Effect of this compound on Survival Rate in a Murine Sepsis Model

Treatment GroupSurvival Rate (%)
Sepsis + Vehicle20
Sepsis + this compound60*

p < 0.05 compared to Sepsis + Vehicle group.

Experimental Protocols

The following protocols are designed for the administration of this compound in a mouse model of LPS-induced ALI.

Experimental Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Aviptadil_Admin This compound/Vehicle Administration (e.g., Intraperitoneal) Randomization->Aviptadil_Admin LPS_Induction LPS-induced ALI (Intratracheal or Intranasal) Aviptadil_Admin->LPS_Induction Pre-treatment (e.g., 1 hour before) Monitoring Monitoring of Animals (Clinical signs, weight) LPS_Induction->Monitoring Sacrifice Euthanasia and Sample Collection (e.g., 24h post-LPS) Monitoring->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF_Collection Tissue_Harvest Lung Tissue Harvest Sacrifice->Tissue_Harvest BALF_Analysis BALF Analysis (Cell counts, Cytokines) BALF_Collection->BALF_Analysis Tissue_Analysis Tissue Analysis (Wet/Dry Ratio, MPO, Histology) Tissue_Harvest->Tissue_Analysis

Caption: General experimental workflow for this compound administration in a mouse ALI model.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

A widely used and reproducible model for inducing ALI in mice involves the administration of LPS.

  • Materials:

    • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

    • Sterile, pyrogen-free phosphate-buffered saline (PBS)

    • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Procedure:

    • Prepare a stock solution of LPS in sterile PBS. A typical dose for intratracheal instillation is 5 mg/kg.[4]

    • Anesthetize the mouse using an appropriate method.

    • For intratracheal administration, place the anesthetized mouse in a supine position on an angled board.

    • Visualize the trachea through the oral cavity and carefully insert a catheter or a specialized device for intratracheal instillation.

    • Instill the LPS solution (typically 25-50 µL) into the lungs.

    • For intranasal administration, hold the anesthetized mouse in a supine position and apply small droplets of the LPS solution to the nares, allowing the mouse to inhale the liquid.

    • Monitor the mouse until it has fully recovered from anesthesia.

This compound Administration Protocols

This compound can be administered through various routes. The following are protocols for intravenous, intraperitoneal, and intranasal administration. The timing of administration relative to LPS challenge is a critical parameter and should be optimized based on the study design (e.g., pre-treatment, concurrent, or post-treatment).

a. Intravenous (IV) Administration

  • Materials:

    • This compound

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Insulin syringes with a 29-31 gauge needle

  • Procedure:

    • Prepare a solution of this compound in sterile saline. A bolus dose of 5 nmol has been shown to be effective in a rat model and can be adapted for mice based on weight.[5]

    • Warm the mouse, particularly the tail, under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restrainer.

    • Clean the tail with an alcohol wipe.

    • Insert the needle into one of the lateral tail veins and slowly inject the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

b. Intraperitoneal (IP) Administration

  • Materials:

    • This compound

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Tuberculin or insulin syringes with a 25-27 gauge needle

  • Procedure:

    • Prepare a solution of this compound in sterile saline.

    • Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

    • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure that the needle has not entered a blood vessel or internal organ.

    • Inject the this compound solution and withdraw the needle.

c. Intranasal (IN) Administration

  • Materials:

    • This compound

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Micropipette with fine tips

    • Anesthesia (optional, but recommended for precise delivery)

  • Procedure:

    • Prepare a solution of this compound in sterile saline.

    • If using anesthesia, anesthetize the mouse.

    • Hold the mouse in a supine position.

    • Using a micropipette, apply small droplets (5-10 µL) of the this compound solution to each nostril, allowing the mouse to inhale the liquid between droplets.

    • Keep the mouse in a supine position for a short period after administration to ensure the solution is absorbed and not expelled.

Assessment of Lung Injury

Following the experimental period (e.g., 24 hours post-LPS), various parameters can be assessed to quantify the extent of lung injury and the therapeutic effect of this compound.

  • Bronchoalveolar Lavage (BAL):

    • Euthanize the mouse.

    • Expose the trachea and insert a cannula.

    • Instill and withdraw a known volume of sterile PBS (e.g., 0.5-1.0 mL) into the lungs three times.

    • Pool the collected BAL fluid.

    • Analyze the BALF for total and differential cell counts (neutrophils, macrophages) and cytokine concentrations (e.g., TNF-α, IL-6) using ELISA or multiplex assays.

  • Lung Wet-to-Dry Weight Ratio:

    • Euthanize the mouse and carefully excise the lungs.

    • Blot the lungs to remove excess blood and weigh them to obtain the wet weight.

    • Dry the lungs in an oven at 60-80°C for 48-72 hours until a constant weight is achieved (dry weight).

    • Calculate the wet/dry ratio as an indicator of pulmonary edema.[6]

  • Myeloperoxidase (MPO) Assay:

    • Homogenize a portion of the lung tissue.

    • Use a commercially available MPO assay kit to measure the activity of MPO, an enzyme abundant in neutrophils, as an index of neutrophil infiltration into the lung tissue.[7]

  • Histopathology:

    • Fix the lungs with 10% neutral buffered formalin.

    • Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Examine the sections under a microscope to assess for histological changes such as inflammatory cell infiltration, alveolar wall thickening, and edema.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a preclinical mouse model of acute lung injury. The provided quantitative data serves as a benchmark for expected outcomes, and the detailed methodologies ensure the reproducibility of the experiments. The signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and procedural steps. Adherence to these protocols will facilitate the generation of robust and reliable data in the evaluation of this compound as a treatment for ALI and ARDS.

References

Application Notes and Protocols: A Comparative Analysis of Inhaled vs. Intravenous Aviptadil Delivery in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data available for Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), focusing on the comparative efficacy of inhaled and intravenous delivery routes in animal models of lung injury. The following sections detail quantitative data from relevant studies, experimental protocols for inducing lung injury and administering this compound, and visualizations of key pathways and workflows.

Introduction

This compound has demonstrated significant therapeutic potential in various preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1] Its mechanism of action involves binding to VPAC1 and VPAC2 receptors, which are abundant in the lungs, leading to anti-inflammatory effects, bronchodilation, and protection of alveolar type II cells.[2] The choice of delivery route, either systemic (intravenous) or targeted (inhaled), is critical in optimizing its therapeutic index. Inhaled administration is hypothesized to achieve higher local concentrations in the lung tissue, offering a rapid onset of action while minimizing systemic side effects like hypotension, which can be associated with intravenous infusion.[2]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of lung injury. It is important to note that direct head-to-head preclinical studies comparing inhaled and intravenous this compound are limited. The data presented here is compiled from available studies to facilitate a comparative assessment.

Table 1: Efficacy of Intravenous vs. Local this compound Administration in a Rat Lung Transplantation Model

ParameterControl (No VIP)Intravenous VIP (3 µg/kg)Flush Solution VIP (0.1 g/ml)
Partial O2 Tension (mm Hg)147.4 ± 71.4373.4 ± 81.0402.1 ± 64.8
Peak Airway Pressure (mm Hg)19.7 ± 0.816.3 ± 1.016.7 ± 0.9
Mean Pulmonary Arterial Pressure (mm Hg)36.3 ± 3.0Not Reported22.1 ± 2.2
Wet-Dry Weight Ratio5.2 ± 0.25.2 ± 0.34.4 ± 0.2*
Serum Lipid Peroxide (nmol/ml)2.643 ± 0.9130.325 ± 0.1240.455 ± 0.147**

*p < 0.05 vs. Control; **p < 0.01 vs. Control. Data extracted from a study on reperfusion injury in a rat lung transplantation model.[3]

Table 2: Summary of this compound's Effects in Various Preclinical Models of Acute Lung Injury

Animal ModelLung Injury InductionKey Findings with VIP/Aviptadil TreatmentReference(s)
RatN-Dimethyl DaunomycinAmelioration of lung injury[1]
Rat (perfused lungs)Xanthine/xanthine oxidaseProtection against oxidant-induced lung injury[1]
Guinea pigParaquatAttenuation of paraquat-induced lung injury[1]
RatHydrochloric acidReduction of pulmonary edema[1][4]
Sheep, DogPlatelet-activating factorProtection against lung injury[1]
Guinea pigPhospholipase CAttenuation of lung injury[1]
RatCobra venom factor (sepsis model)Reduction of septic shock-related lung injury[1]
MiceLipopolysaccharide (LPS)Reduction in inflammatory cell influx and pro-inflammatory cytokines[5][6]

Experimental Protocols

The following are generalized protocols for inducing acute lung injury in rodents and for the administration of this compound via intravenous and inhaled routes, based on methodologies described in the literature.[3][5][7][8]

Protocol 1: Induction of Acute Lung Injury in Rodents using Lipopolysaccharide (LPS)

Objective: To create a reproducible model of acute lung injury that mimics key features of sepsis-induced ARDS.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Animal model: Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley)

Procedure for Intratracheal (IT) LPS Instillation (Direct Lung Injury):

  • Anesthetize the animal using a standard approved protocol.

  • Place the animal in a supine position on a surgical board.

  • Visualize the trachea through a small incision in the neck.

  • Using a fine-gauge needle and syringe, carefully instill a specific dose of LPS (e.g., 10 mg/kg in a small volume of saline) directly into the trachea.

  • Suture the incision and allow the animal to recover on a warming pad.

  • Monitor the animal for signs of respiratory distress. Lung injury typically develops over the next 4-24 hours.[8]

Procedure for Intravenous (IV) LPS Injection (Indirect Lung Injury):

  • Warm the animal to dilate the tail veins.

  • Restrain the animal appropriately.

  • Inject a specific dose of LPS (e.g., 10 mg/kg dissolved in sterile saline) into a lateral tail vein.

  • Return the animal to its cage and monitor for signs of systemic illness and respiratory distress. Lung injury typically develops within 24-48 hours.[8]

Protocol 2: Administration of this compound

A. Intravenous Administration:

  • Prepare a stock solution of this compound in sterile saline at the desired concentration.

  • For bolus administration, inject the calculated dose (e.g., 3 µg/kg) slowly into a tail vein of the restrained animal.[3]

  • For continuous infusion, an indwelling catheter can be surgically placed in a suitable vein (e.g., jugular vein). The catheter is then connected to an infusion pump to deliver this compound at a constant rate over a specified period.

B. Inhaled (Nebulized) Administration:

  • Prepare a solution of this compound in sterile saline suitable for nebulization.

  • Place the animal in a whole-body exposure chamber or use a nose-only inhalation system.

  • Connect a nebulizer (e.g., ultrasonic or jet nebulizer) to the chamber or nose-only port.

  • Nebulize the this compound solution for a predetermined duration (e.g., 30-60 minutes). The concentration of the solution and the duration of nebulization will determine the delivered dose.

  • Ensure proper ventilation and monitoring of the animal during and after the procedure.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for comparing inhaled and intravenous delivery in a preclinical model of ARDS.

Aviptadil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Cellular Effects This compound This compound (VIP) VPAC1 VPAC1 Receptor This compound->VPAC1 Binds VPAC2 VPAC2 Receptor This compound->VPAC2 Binds G_protein G-protein VPAC1->G_protein Activates VPAC2->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation Cell_Protection Alveolar Cell Protection (↑ Surfactant, ↓ Apoptosis) PKA->Cell_Protection Anti_inflammatory Anti-inflammatory Effects (↓ TNF-α, IL-6) CREB->Anti_inflammatory

Caption: this compound signaling pathway via VPAC receptors.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Animal_Model Select Animal Model (e.g., Rat/Mouse) Induce_ARDS Induce ARDS (e.g., Intratracheal LPS) Animal_Model->Induce_ARDS Control Control Group (Vehicle) Induce_ARDS->Control IV_Group Intravenous this compound Group Induce_ARDS->IV_Group Inhaled_Group Inhaled this compound Group Induce_ARDS->Inhaled_Group PK Pharmacokinetics (Blood/Lung Samples) Control->PK PD Pharmacodynamics (BALF Cytokines, Lung Histology) Control->PD Efficacy Efficacy (Survival, Blood Gases, Lung Mechanics) Control->Efficacy IV_Group->PK IV_Group->PD IV_Group->Efficacy Inhaled_Group->PK Inhaled_Group->PD Inhaled_Group->Efficacy

Caption: Preclinical workflow for comparing this compound delivery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of Aviptadil in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Aviptadil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro cell culture experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cell culture?

A1: this compound is a synthetic form of Vasoactive Intestinal Peptide (VIP), a naturally occurring 28-amino acid neuropeptide.[1] In cell culture, this compound exerts its effects by binding to two G protein-coupled receptors: Vasoactive Intestinal Peptide Receptor 1 (VPAC1) and Vasoactive Intestinal Peptide Receptor 2 (VPAC2).[2] This binding initiates a cascade of intracellular signaling pathways, most notably the activation of adenylyl cyclase, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels.[3] The primary downstream effects observed in vitro include anti-inflammatory responses, such as the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, increased production of surfactant-associated proteins in lung epithelial cells, and inhibition of apoptosis (programmed cell death).[4][5][6]

Q2: How should I reconstitute and store lyophilized this compound for my experiments?

A2: Proper reconstitution and storage are critical for maintaining the bioactivity of this compound. Lyophilized this compound can be reconstituted in sterile water or dimethyl sulfoxide (DMSO).[7] For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[8] Once reconstituted, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or -80°C.[8]

Q3: What are the recommended concentrations and incubation times for this compound in cell culture?

A3: The optimal concentration and incubation time for this compound are cell type and assay-dependent. Based on available in vitro studies, a concentration range of 1 nM to 10 µM has been shown to be effective in eliciting cellular responses.[7] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. Incubation times can range from minutes for signaling pathway studies (e.g., cAMP production) to several hours or days for gene expression or protein secretion assays.

Q4: Which cell lines are suitable for studying the effects of this compound?

A4: The choice of cell line is critical and should be based on the expression of this compound's target receptors, VPAC1 and VPAC2. Lung epithelial cell lines are commonly used to study the respiratory effects of this compound. For example, Calu-3 cells are known to be susceptible to SARS-CoV-2 infection and have been used to demonstrate the inhibitory effects of VIP on viral replication.[1][5] Alveolar epithelial type II (AT-II) cells are also a key target for this compound.[1] It is highly recommended to verify the expression of VPAC1 and VPAC2 receptors in your chosen cell line by methods such as Western blot or qPCR before initiating experiments.

Troubleshooting Guide: Low Efficacy of this compound

This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your cell culture experiments.

Problem 1: No or weak cellular response to this compound treatment.
Potential Cause Troubleshooting Steps
Low or absent receptor expression Confirm the expression of VPAC1 and VPAC2 receptors in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line known to express these receptors or transiently transfecting your cells with the receptor genes.
Suboptimal this compound concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.[7]
Inappropriate incubation time Optimize the incubation time based on the specific cellular response being measured. Short incubation times (minutes) are suitable for signaling events like cAMP production, while longer times (hours to days) may be necessary for changes in gene expression or protein secretion.
Peptide degradation Ensure proper storage of lyophilized and reconstituted this compound at -20°C or -80°C and avoid multiple freeze-thaw cycles.[8] Prepare fresh dilutions from a stock solution for each experiment. Consider the stability of this compound in your specific cell culture medium over the course of the experiment.
Incorrect experimental endpoint Verify that the chosen readout is a known downstream effect of this compound signaling. For example, measuring cAMP production is a direct and rapid indicator of receptor activation.[3]
Problem 2: High variability between experimental replicates.
Potential Cause Troubleshooting Steps
Inconsistent cell health and density Ensure consistent cell seeding density and viability across all wells and experiments. Monitor cell morphology and confluency.
Peptide quality and purity Use high-purity synthetic this compound. Impurities from the synthesis process can interfere with the experiment.[9] If possible, obtain a certificate of analysis for the peptide batch.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to the cells.
Assay-specific variability Optimize all steps of your specific assay (e.g., antibody concentrations for ELISA, substrate incubation time for enzymatic assays) to minimize technical variability.

Experimental Protocols

Protocol 1: Reconstitution and Storage of this compound
  • Reconstitution:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Reconstitute the peptide in a sterile solvent such as sterile water or DMSO to a stock concentration of, for example, 1 mM.[7] The choice of solvent may depend on the specific requirements of your cell culture medium.

    • Gently vortex or pipette up and down to dissolve the peptide completely.

  • Aliquoting and Storage:

    • Aliquot the reconstituted stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[8]

    • For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Protocol 2: General Cell Treatment with this compound
  • Cell Seeding:

    • Seed your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow the cells to adhere and grow overnight, or as required for your specific cell line.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate the cells for the predetermined time at 37°C in a humidified incubator with 5% CO₂.

  • Downstream Analysis:

    • After the incubation period, proceed with your desired downstream analysis, such as a cAMP assay, cytokine ELISA, or gene expression analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound's efficacy in relevant in vitro assays. Note: These are example data and may not reflect actual experimental results.

Table 1: EC₅₀ Values of this compound for cAMP Production in Different Cell Lines

Cell LineEC₅₀ (nM)Assay Conditions
A5491530-minute stimulation
Calu-3830-minute stimulation
Primary Human Lung Fibroblasts2530-minute stimulation

Table 2: Inhibition of LPS-Induced IL-6 Secretion by this compound

Cell LineIC₅₀ (nM)Assay Conditions
A5495024-hour co-treatment with 1 µg/mL LPS
THP-1 (differentiated macrophages)3524-hour co-treatment with 100 ng/mL LPS

Visualizations

Below are diagrams illustrating key concepts related to this compound experimentation.

Aviptadil_Signaling_Pathway This compound This compound VPAC1 VPAC1 Receptor This compound->VPAC1 Binds to VPAC2 VPAC2 Receptor This compound->VPAC2 Binds to G_protein Gs Protein VPAC1->G_protein Activates VPAC2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects, Surfactant production) CREB->Cellular_Response Leads to

References

Aviptadil Technical Support Center: Overcoming Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aviptadil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in in vitro settings, with a specific focus on overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a concern for in vitro assays?

This compound is a synthetic formulation of Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide with potent anti-inflammatory and vasodilatory properties.[1][2] Like many peptides, its stability and solubility in aqueous solutions, such as cell culture media, can be challenging. The molecule is susceptible to degradation in aqueous solutions and is sensitive to temperature, pH, and moisture, which can lead to precipitation and loss of activity.[3][4][5]

Q2: What are the recommended solvents for creating a concentrated stock solution of this compound?

For in vitro assays, sterile water is the preferred primary solvent.[3] High-purity dimethyl sulfoxide (DMSO) can also be used.[6] It is crucial to consult the manufacturer's data sheet for the specific lot of this compound you are using. Sonication is often recommended to aid dissolution.[6][7]

Q3: My this compound precipitated immediately after I added my stock solution to the cell culture medium. What happened?

This is a common issue known as supersaturation. Your stock solution, likely in a solvent like DMSO or concentrated in water, allows this compound to be soluble at a high concentration.[8] When this stock is diluted into the aqueous, buffered environment of your cell culture medium, the final concentration of this compound may exceed its solubility limit in that specific medium, causing it to precipitate out of solution.[8]

Q4: How can I prevent this compound from precipitating when preparing my working solution in culture media?

To minimize precipitation, it is recommended to:

  • Perform Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.

  • Ensure Rapid Mixing: Add the this compound stock solution dropwise into the medium while gently vortexing or swirling the tube. This helps to disperse the peptide quickly and avoid areas of high local concentration.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C may slightly improve solubility.

  • Check Final Concentration: Ensure the final working concentration in your assay does not exceed the known solubility limit of this compound in aqueous buffers.

Q5: What is the optimal pH for this compound stability and solubility?

This compound is most stable in solutions with a pH of approximately 6.0.[9] Chemical degradation is significantly increased at a pH below 4.8 or above 6.7.[10] While most cell culture media are buffered around pH 7.2-7.4 for physiological relevance, be aware that this is outside the optimal stability range for the peptide, making freshly prepared solutions crucial for consistent results.

Q6: How should I properly store lyophilized this compound and its stock solutions?

Proper storage is critical to maintaining the peptide's integrity.

  • Lyophilized Powder: Store desiccated at -20°C for long-term storage (1 year) or -80°C (2 years), protected from light.[6]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[11] Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and moisture.[6][12]

Q7: Can I use sonication or gentle heating to dissolve this compound?

Yes, sonication is frequently recommended to aid the dissolution of this compound in both water and DMSO.[6][7] If precipitation occurs during preparation, gentle warming (e.g., to 37°C) combined with sonication can be used to help redissolve the peptide.[13] Avoid aggressive heating, as it can lead to degradation.

Q8: What is "promiscuous aggregation," and could it affect my experimental results with this compound?

Promiscuous aggregation is a phenomenon where bioactive molecules form colloidal aggregates in aqueous solutions at micromolar concentrations.[14] These aggregates can non-specifically inhibit enzymes, leading to false-positive results in high-throughput screening assays. While not specifically documented for this compound, it is a possibility for many compounds. If you observe non-specific or inconsistent inhibition, consider whether aggregation may be a factor.

Solubility and Storage Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventReported ConcentrationNotes
Water (H₂O)100 mg/mL (29.53 mM)Ultrasonic assistance is needed.[6]
Water (H₂O)65 mg/mL (19.54 mM)Sonication is recommended.[7]
Water (H₂O)20 mg/mL[15][16]
DMSO100 mg/mL (29.53 mM)Ultrasonic assistance is needed.[6]
1% Acetic Acid1 mg/mL (0.1%)Resulting solution should be clear and colorless.[15][17]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Lyophilized Powder-20°C1 yearProtect from light and moisture.[6]
Lyophilized Powder-80°C2 yearsProtect from light and moisture.[6]
Stock Solution in Solvent-20°C1 monthProtect from light; avoid freeze-thaw cycles.[12]
Stock Solution in Solvent-80°C6 monthsProtect from light; avoid freeze-thaw cycles.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Precipitate observed in freshly prepared stock solution. - Incomplete dissolution.- Concentration exceeds solubility limit in the chosen solvent.- Use a bath sonicator to aid dissolution.- Gently warm the solution to 37°C.- Re-evaluate the target concentration based on the solubility data (Table 1).
Precipitate forms immediately upon dilution into aqueous culture medium. - Supersaturation: The final concentration of this compound is too high for the aqueous medium.- Poor Dilution Technique: High local concentration at the point of addition causes precipitation.- Lower the final concentration of this compound in the assay.- Add the stock solution slowly to the medium while vortexing or swirling.- Consider a multi-step serial dilution.
Solution becomes cloudy or forms a precipitate after a freeze-thaw cycle. - Protein Denaturation: Temperature shifts can cause peptides to denature and precipitate.[11]- Reduced Solubility at Low Temperatures. - Prepare single-use aliquots to avoid repeated freeze-thaw cycles.- If precipitate is observed after thawing, warm to 37°C and sonicate briefly to attempt to redissolve.- If precipitate remains, centrifuge the tube and use the supernatant. Note that the actual concentration may be lower than calculated.
Inconsistent or non-reproducible assay results. - Degradation: The peptide may be degrading due to improper pH, light exposure, or age of the solution.- Variable Solubilization: Inconsistent amounts of soluble this compound are present in the working solution due to precipitation.- Always prepare working solutions fresh from a properly stored stock aliquot before each experiment.- Ensure the pH of any custom buffer is within the stable range (pH ~6.0).[9]- Standardize your entire solution preparation workflow.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Sterile Water

  • Calculate Mass: Based on the molecular weight of your this compound lot (approx. 3325.8 g/mol for the free peptide), calculate the mass required for your desired volume and concentration. Example: For 1 mL of a 10 mM stock, you need ~3.33 mg.

  • Weigh Peptide: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the lyophilized this compound powder into a sterile microcentrifuge tube.

  • Reconstitute: Add a portion (e.g., half) of the final required volume of sterile, nuclease-free water to the tube.

  • Dissolve: Gently vortex the tube. If the powder does not fully dissolve, place the tube in a bath sonicator for 5-10 minute intervals until the solution is clear.[6][7]

  • Final Volume: Add sterile water to reach the final desired volume and mix gently.

  • Sterile Filter: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants or micro-aggregates.[12]

  • Aliquot: Dispense the stock solution into single-use, sterile, low-protein-binding tubes.

  • Store: Label the aliquots clearly and store them immediately at -80°C for long-term use (up to 6 months).[12]

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

  • Thaw Stock: Remove a single aliquot of the this compound stock solution from the -80°C freezer and thaw it completely at room temperature or on ice.

  • Prepare Medium: In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium for your experiment.

  • Dilute: Place the tube of medium on a vortex set to a low-to-medium speed. While the medium is mixing, slowly pipette the required volume of the thawed this compound stock solution directly into the liquid (not onto the side of the tube).

  • Mix and Use: Continue to vortex for an additional 5-10 seconds to ensure homogeneity. Use the freshly prepared working solution immediately in your in vitro assay.

Visual Guides and Pathways

Troubleshooting this compound Precipitation cluster_end start Precipitate Observed in Working Solution? check_conc Is Final Concentration > 10 µM? start->check_conc Yes no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No check_dilution How was stock added to media? check_conc->check_dilution No sol_lower_conc SOLUTION: Lower final concentration. Peptide may not be soluble at target concentration. check_conc->sol_lower_conc Yes check_storage Was stock solution freshly thawed? check_dilution->check_storage Slowly, with mixing sol_serial_dilute SOLUTION: Use serial dilutions. Add stock dropwise to vortexing media. check_dilution->sol_serial_dilute As a single bolus sol_aliquot SOLUTION: Aliquot stock to avoid freeze-thaw cycles. Prepare fresh. check_storage->sol_aliquot No / Multiple thaws check_storage->no_precipitate Yes, first thaw

Caption: Troubleshooting workflow for addressing this compound precipitation issues.

Simplified this compound Signaling Pathway This compound This compound (VIP) receptor VPAC1 / VPAC2 Receptors (GPCR on cell surface) This compound->receptor binds gprotein G-Protein Activation receptor->gprotein ac Adenylate Cyclase Activation gprotein->ac camp ↑ intracellular cAMP ac->camp pka Protein Kinase A (PKA) Activation camp->pka effect1 Inhibition of Pro-inflammatory Cytokine Release (TNF-α, IL-6) pka->effect1 effect2 Smooth Muscle Relaxation (Bronchodilation) pka->effect2 effect3 Modulation of Immune Cell Function pka->effect3

Caption: this compound binds to VPAC receptors, increasing cAMP levels.[1]

Workflow for Preparing this compound Working Solution step1 1. Weigh Lyophilized This compound Powder step2 2. Reconstitute in Sterile Water or DMSO step1->step2 step3 3. Sonicate to Aid Dissolution step2->step3 step4 4. Sterile Filter (0.22 µm) step3->step4 step5 5. Create Single-Use Aliquots step4->step5 step6 6. Store at -80°C step5->step6 step7 7. Thaw One Aliquot for Experiment step6->step7 step8 8. Dilute into Assay Medium (with mixing) step7->step8 step9 9. Use Immediately step8->step9

Caption: Recommended experimental workflow for preparing this compound solutions.

References

Aviptadil Technical Support Center: Lyophilization and Reconstitution Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the lyophilization and reconstitution of Aviptadil (synthetic Vasoactive Intestinal Peptide). It is intended for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and proper handling of this polypeptide.

Section 1: Lyophilization Protocol & Storage

Lyophilization, or freeze-drying, is a critical process for stabilizing this compound, which is highly susceptible to degradation in aqueous solutions.[1][2][3] This process removes water from the product after it is frozen and placed under a vacuum, extending its shelf life and preserving its biological activity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound lyophilized? this compound is a polypeptide with poor stability in aqueous solutions.[1] Lyophilization is employed to remove water and create a stable, dry powder, which significantly enhances its long-term stability and shelf-life, making it suitable for storage and transport.[1] The process is optimized to maintain the drug's critical quality attributes, including active content and reconstitution time.[2]

Q2: What are the key stages of lyophilizing this compound? The lyophilization of this compound, typically with a cryoprotectant like mannitol, involves three main stages:

  • Freezing: The aqueous solution of this compound and excipients is cooled to a temperature well below its critical freezing temperature (e.g., -50°C) to ensure complete solidification.[4]

  • Primary Drying (Sublimation): Under a deep vacuum, the shelf temperature is raised slightly (e.g., to -25°C). This causes the frozen solvent (ice) to turn directly into vapor (sublimate) without passing through a liquid phase.[5]

  • Secondary Drying (Desorption): The temperature is raised further (e.g., to 25°C) to remove any residual, non-frozen water molecules from the product cake.[5]

Lyophilization_Workflow cluster_prep Preparation cluster_lyo Lyophilization Cycle A Bulk Solution (this compound + Mannitol in WFI) B Sterile Filtration (0.22 µm filter) A->B C Fill Sterile Vials B->C D Load into Lyophilizer C->D E 1. Freezing (e.g., -50°C) D->E F 2. Primary Drying (Sublimation) E->F G 3. Secondary Drying (Desorption) F->G H Stoppering under Vacuum G->H I Store Lyophilized Product H->I

Caption: General workflow for the lyophilization of this compound.

Q3: How should lyophilized this compound be stored to ensure stability? Proper storage is critical to maintain the integrity of lyophilized this compound. The powder should be protected from moisture, heat, and light.

Storage Duration Temperature Conditions
Long-term -20°C or -80°CStore in a tightly sealed vial in a desiccated environment. This can preserve stability for several years.[6][7][8]
Short-term 2°C to 8°CStable for up to 6 months.[1]
Room Temperature AmbientStable for several days to weeks, but significant degradation can occur over longer periods.[1][7]

Section 2: Reconstitution Protocol & Storage

Reconstitution is the process of dissolving the lyophilized powder in a suitable solvent to prepare it for experimental use.[9] Using the correct technique is vital to ensure the peptide dissolves completely and retains its biological activity.

Frequently Asked Questions (FAQs)

Q4: What is the standard procedure for reconstituting this compound?

  • Equilibrate Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for 15-30 minutes. This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[7][8]

  • Add Solvent: Using a sterile syringe, slowly inject the desired volume of the appropriate sterile solvent into the vial.[10] Aim the stream of liquid against the side of the vial to avoid foaming or agitation of the powder.

  • Dissolve Gently: Mix the contents by gently swirling or rolling the vial.[11] Avoid vigorous shaking or vortexing, as this can cause the peptide to aggregate or degrade.[9]

  • Inspect Solution: Once dissolved, the solution should be clear and free of any visible particles.[9] If particulates are present, the solution should not be used.

Reconstitution_Workflow A Retrieve Vial from Storage B Equilibrate to Room Temperature A->B D Slowly Add Solvent to Vial B->D C Select & Prepare Sterile Solvent C->D E Gently Swirl to Dissolve D->E F Visually Inspect (Clear & Particulate-Free?) E->F G Ready for Use or Aliquoting F->G Yes H Discard F->H No

Caption: Standard workflow for reconstituting lyophilized this compound.

Q5: What solvents are recommended for reconstituting this compound? The choice of solvent depends on the intended application. For research purposes, high-purity water is common, while for pharmaceutical formulations, specific buffers or saline are used.

Solvent Concentration / Notes Primary Use
Sterile, Deionized Water High-purity (18 MΩ-cm) is recommended. Soluble up to 20 mg/mL.[12]General in vitro research.
1% Acetic Acid Used for peptides that are difficult to dissolve in water.Research applications.[13]
Dimethyl Sulfoxide (DMSO) Soluble up to 95 mg/mL.[6] May require sonication.Stock solutions for in vitro assays.
Phosphate-Buffered Saline (PBS) pH should be maintained between 5.0 and 6.4 for optimal stability.[14]Cell-based assays and physiological experiments.

Q6: How should I store reconstituted this compound? Peptides in solution are significantly less stable than in their lyophilized form. Proper storage is essential to prevent degradation.

Storage Duration Temperature Conditions
Short-term (2-7 days) 2°C to 8°CStore in a tightly sealed vial, protected from light.
Long-term -20°C or -80°CAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which degrade the peptide.[9][15] Solutions are stable for ~1 month at -20°C and up to 6 months at -80°C.[16]

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the handling of this compound.

Problem / Question Potential Cause(s) Recommended Solution & Action
My lyophilized cake looks shrunken, collapsed, or melted. Improper lyophilization cycle (e.g., drying temperature was too high).[1]The structural integrity of the cake is compromised, which can affect stability and reconstitution. It is recommended not to use the product and to review the lyophilization protocol.
The reconstituted solution is cloudy or has visible particles. - Incomplete dissolution.- Peptide degradation or aggregation.- Use of a non-optimal solvent or incorrect pH.- Microbial contamination.Do not use the solution.[9] Try reconstituting a fresh vial, ensuring the correct solvent and gentle mixing technique are used. If the issue persists, the peptide lot may be compromised.
The powder is difficult to dissolve or reconstitution is slow. - Poor quality of the lyophilized cake.- The peptide has aggregated.- The chosen solvent is inappropriate for the peptide concentration.Continue gentle agitation for up to 30 minutes.[9] Slight warming may help, but proceed with caution as heat can degrade the peptide. If it remains undissolved, consider trying a different solvent on a new vial.
I'm observing a loss of biological activity in my experiments. - Degradation of the reconstituted solution due to improper storage.- Repeated freeze-thaw cycles of stock solutions.- Oxidation of sensitive residues (e.g., Methionine).[3]Always use freshly prepared solutions or properly stored aliquots. Avoid freeze-thaw cycles by aliquoting stock solutions. For long-term storage of solutions, consider adding a carrier protein (e.g., 0.1% BSA).

Section 4: Detailed Experimental Protocols

Protocol 1: Lyophilization of this compound with Mannitol

This protocol is a generalized example based on published methods for creating a stable, lyophilized this compound formulation.[1]

  • Bulk Solution Preparation:

    • Prepare a solution of Water for Injection (WFI).

    • Dissolve mannitol to a final concentration of 50 mg/mL, which acts as a cryoprotectant and bulking agent.[1]

    • Dissolve this compound into the mannitol solution to a final concentration of 100 mcg/mL.[1]

    • The pH of the bulk solution should be between 5.5 and 6.3 for optimal stability.[14]

    • The prepared bulk solution can be held at 2-8°C for up to 24 hours before lyophilization.[2]

  • Sterilization and Filling:

    • Sterilize the bulk solution by passing it through a 0.22 µm PVDF or PES filter.

    • Aseptically fill the solution into sterile glass vials.

    • Partially insert sterile stoppers into the vials to allow for water vapor to escape during drying.

  • Lyophilization Cycle:

    • Freezing: Load the vials into the lyophilizer and lower the shelf temperature to -50°C. Hold for at least 2 hours to ensure complete freezing.[4]

    • Primary Drying: Apply a vacuum (e.g., 100 mTorr) and raise the shelf temperature to -25°C. Hold until all ice has sublimated.[5]

    • Secondary Drying: Raise the shelf temperature to 25°C and hold for several hours to remove residual moisture.[5]

    • Stoppering: Backfill the chamber with sterile nitrogen, then fully stopper the vials before removing them from the lyophilizer.

Protocol 2: Reconstitution for In Vitro Research

This protocol provides a standard method for preparing this compound for use in cell culture or other laboratory assays.

  • Preparation:

    • Remove one vial of lyophilized this compound from -20°C storage.

    • Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 15-30 minutes.[7]

    • Wipe the rubber stopper with a 70% ethanol wipe.

  • Reconstitution:

    • Prepare a sterile, high-purity solvent (e.g., sterile deionized water or sterile PBS, pH 5.5-6.5).

    • Using a sterile needle and syringe, slowly add the solvent to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

    • Gently swirl the vial until the powder is completely dissolved. Do not shake. The solution should be clear and colorless.[13]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, immediately divide the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 6 months).[16]

    • For daily use, a working solution can be stored at 4°C for a few days.

References

Aviptadil Stability and Activity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and biological activity of Aviptadil. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions?

A1: For optimal stability, this compound formulations should be maintained within a pH range of 4.8 to 6.7.[1][2] The most preferred pH range is between 5.5 and 6.3, with an especially preferred range of 5.9 to 6.1.[1][2][3] Storing this compound outside this range can lead to accelerated chemical degradation and a reduced shelf life.[3]

Q2: How does pH affect the chemical stability of this compound?

A2: The stability of this compound, a 28-amino acid peptide, is highly pH-dependent. It is generally stable in acidic to neutral solutions (pH ≤ 7) but becomes unstable in basic conditions (pH > 8).[4][5][6] At alkaline pH, degradation can be rapid; for instance, Vasoactive Intestinal Peptide (VIP), which is chemically identical to this compound, degrades completely within 30 minutes at pH 13.[4]

Q3: What are the primary chemical degradation pathways for this compound at different pH values?

A3: As a peptide, this compound is susceptible to several pH-dependent degradation pathways, primarily hydrolysis and deamidation. The specific amino acid sequence of this compound (HSDAVFTDNYTRLRKQMAVKKYLNSILN) informs the most likely degradation sites.[3]

  • Acidic Conditions (pH < 4.8): Under acidic conditions, the primary degradation pathway is the hydrolysis of peptide bonds, particularly at aspartic acid (Asp) residues.[6] this compound contains two Asp residues at positions 3 and 8.

  • Alkaline Conditions (pH > 6.7): In basic solutions, deamidation of asparagine (Asn) residues is a major degradation route.[6] This reaction occurs through a cyclic imide intermediate and results in the formation of aspartate or iso-aspartate, which can alter the peptide's structure and function.[6][7] this compound has three Asn residues at positions 9, 24, and 28, making it particularly vulnerable to base-catalyzed deamidation. Oxidation of methionine (Met) at position 17 can also be accelerated at higher pH.[6]

Q4: How does pH influence the biological activity of this compound?

Data on this compound Stability

While specific kinetic data (degradation rates, half-lives) for this compound at various pH values are not extensively published, the following table summarizes the qualitative stability profile based on available literature.

pH RangeStability ProfilePrimary Degradation Pathways
< 4.8 (Acidic) Reduced stability; unstable in highly acidic conditions (e.g., pH 2-4.5).[1][2]Peptide bond hydrolysis, especially at Aspartic Acid (Asp) residues.[6]
4.8 - 6.7 (Optimal) Most stable range. [1][2][3]Minimal degradation.
> 6.7 (Alkaline) Unstable; degradation rate increases with increasing pH.[4][5]Deamidation of Asparagine (Asn) residues; Oxidation of Methionine (Met).[6]

A study on a lyophilized (freeze-dried) this compound formulation provides some insight into its stability in solution at a near-optimal pH.

TemperatureTimepHDrug Content (% of Label Amount)
Initial 0 hrs6.6106%
5 ± 3°C 8 hrs6.3103.4%
5 ± 3°C 24 hrs6.3102%
20-25°C (Room Temp) 8 hrs6.1105.2%
20-25°C (Room Temp) 24 hrs6.565.1%
Data adapted from a study on a freeze-dried this compound injection formulation.[10]

This data clearly indicates that while the solution is relatively stable for 24 hours under refrigerated conditions, significant degradation occurs at room temperature, highlighting the peptide's heat sensitivity.[10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of this compound activity in a functional assay. Incorrect pH of assay buffer: Buffers outside the optimal pH range (4.8-6.7) may have caused degradation.Verify the pH of all buffers and solutions used in the experiment. Adjust the pH to be within the optimal range. Prepare fresh this compound stock in a validated buffer (e.g., citrate or phosphate buffer at pH 5.5-6.3).[1]
Improper storage of stock solutions: Storing this compound in solution at room temperature or for extended periods, even when refrigerated, can lead to degradation.[10]Store lyophilized this compound at -20°C or below.[6] For solutions, prepare fresh or store as single-use aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[6]
Inconsistent results in stability studies. Inappropriate analytical method: The HPLC method may not be stability-indicating, meaning it cannot separate the intact this compound from its degradation products.Develop and validate a stability-indicating HPLC method. A reverse-phase HPLC (RP-HPLC) method is often suitable for peptide analysis.[5] Consider using an orthogonal method like Capillary Electrophoresis-Mass Spectrometry (CE-MS) to detect impurities not visible by HPLC.[11]
Buffer effects: The chosen buffer system may not have sufficient capacity to maintain the pH upon addition of this compound or other excipients.Use a buffer with a pKa value within approximately 1 pH unit of the target formulation pH.[2][3] Suitable buffers include citrate, acetate, or phosphate at concentrations sufficient to maintain the desired pH (e.g., 20-200 mM).[1]
Appearance of unexpected peaks in HPLC chromatogram. Chemical degradation of this compound: New peaks likely represent degradation products formed due to exposure to non-optimal pH, temperature, or light.Characterize the degradation products using mass spectrometry (LC-MS/MS) to understand the degradation pathway. Review experimental conditions (pH, temperature, light exposure) to identify the cause of degradation.

Experimental Protocols & Visualizations

Predicted Degradation Hotspots in this compound

The diagram below illustrates the amino acid sequence of this compound and highlights the residues most susceptible to pH-dependent degradation.

Aviptadil_Degradation cluster_sequence This compound Amino Acid Sequence cluster_legend Legend: Susceptible Residues H1 H S2 S H1->S2 D3 D S2->D3 A4 A D3->A4 V5 V A4->V5 F6 F V5->F6 T7 T F6->T7 D8 D T7->D8 N9 N D8->N9 Y10 Y N9->Y10 T11 T Y10->T11 R12 R T11->R12 L13 L R12->L13 R14 R L13->R14 K15 K R14->K15 Q16 Q K15->Q16 M17 M Q16->M17 A18 A M17->A18 V19 V A18->V19 K20 K V19->K20 K21 K K20->K21 Y22 Y K21->Y22 L23 L Y22->L23 N24 N L23->N24 S25 S N24->S25 I26 I S25->I26 L27 L I26->L27 N28 N L27->N28 D_leg Asp (D): Hydrolysis (Acidic pH) N_leg Asn (N): Deamidation (Alkaline pH) M_leg Met (M): Oxidation (Alkaline pH)

Caption: Predicted pH-dependent degradation sites in this compound.

This compound Signaling Pathway

This compound exerts its biological effects by binding to VPAC1 and VPAC2 receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger.

Signaling_Pathway This compound This compound Receptor VPAC1 / VPAC2 Receptor This compound->Receptor Binds GProtein G Protein (Gs) Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Responses (e.g., Anti-inflammatory, Vasodilation) PKA->Response Phosphorylates Targets

Caption: this compound's primary signaling pathway via cAMP.

Experimental Workflow: Assessing pH Impact on Stability and Activity

The following diagram outlines a typical experimental workflow to investigate how pH affects this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stability 2. Stability Assessment cluster_activity 3. Activity Assessment Prep Prepare this compound solutions in buffers of varying pH (e.g., pH 4, 5, 6, 7, 8, 9) Incubate Incubate samples at controlled temperature (e.g., 40°C) Prep->Incubate Binding Receptor Binding Assay (Determine Kd at each pH) Prep->Binding Functional Functional Assay (e.g., cAMP) (Determine EC50 at each pH) Prep->Functional HPLC Analyze samples at time points (0, 2, 4, 8, 24h) by stability-indicating RP-HPLC Incubate->HPLC Kinetics Calculate degradation rate (k) and half-life (t½) at each pH HPLC->Kinetics

Caption: Workflow for pH stability and activity studies.

Protocol: pH-Dependent Stability Study using RP-HPLC

Objective: To quantify the degradation of this compound over time at different pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9) at the desired pH values.

  • Sample Preparation: Dissolve lyophilized this compound in each buffer to a known concentration (e.g., 100 µg/mL).

  • Incubation: Aliquot the solutions into vials and place them in a temperature-controlled incubator (e.g., 40°C for accelerated stability).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial for each pH condition and immediately quench the degradation by freezing or dilution in the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. An example method is as follows:[5]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Buffer A (e.g., 0.1% Trifluoroacetic Acid in water) and Buffer B (e.g., 0.1% Trifluoroacetic Acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Quantify the peak area of the intact this compound at each time point. Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line is the negative of the degradation rate constant (-k). The half-life (t½) can be calculated as 0.693/k.

Protocol: pH-Dependent Activity Study (cAMP Assay)

Objective: To determine the functional potency (EC50) of this compound at different pH values.

  • Cell Culture: Culture a cell line that endogenously or recombinantly expresses a VPAC receptor (e.g., CHO-K1 cells expressing human VPAC1).

  • Assay Buffer Preparation: Prepare assay buffers at the desired pH values (e.g., pH 6.0, 7.4, 8.0), ensuring they are compatible with the cell line. The buffer should contain a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12]

  • This compound Dilution: Prepare serial dilutions of this compound in each of the prepared assay buffers.

  • Cell Stimulation: Plate the cells in a multi-well plate. Replace the culture medium with the pH-adjusted assay buffers containing the different concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as an HTRF, ELISA, or AlphaScreen assay.[12]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration for each pH condition. Fit the data to a four-parameter logistic equation to determine the EC50 value at each pH. A higher EC50 value indicates lower potency.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Efficacy of Aviptadil and Other Neuropeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of Aviptadil with other anti-inflammatory peptides, including Somatostatin, Calcitonin Gene-Related Peptide (CGRP) antagonists, and Urotensin II antagonists, reveals distinct mechanisms and varying degrees of efficacy in modulating inflammatory responses. This guide synthesizes available experimental data to provide a clear perspective for researchers, scientists, and drug development professionals.

This compound, a synthetic form of Vasoactive Intestinal Peptide (VIP), has demonstrated significant anti-inflammatory properties, primarily through its interaction with VPAC1 and VPAC2 receptors. This interaction leads to a notable reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[1] Clinical and preclinical studies have highlighted its potential in treating severe inflammatory conditions like Acute Respiratory Distress Syndrome (ARDS). In contrast, other neuropeptides such as Somatostatin and antagonists targeting CGRP and Urotensin II exhibit different mechanisms and a range of anti-inflammatory effects.

Comparative Efficacy: A Quantitative Overview

To provide a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory efficacy of this compound and other selected peptides based on available experimental evidence.

Table 1: In Vivo Efficacy of Anti-Inflammatory Peptides

Peptide/AntagonistModelKey Efficacy MetricResult
This compound Viral-related ARDS PatientsReduction in C-Reactive Protein (CRP)76% ± 3% reduction[2]
Viral-related ARDS PatientsReduction in Interleukin-6 (IL-6)75% ± 3% reduction[2]
Somatostatin Analogue (sst4 agonist) Rat Model of Neurogenic InflammationInhibition of Plasma Protein Extravasation40-60% inhibition[3]
CGRP Monoclonal Antibody Ferret Model of Dental Pulp InflammationReduction in CD45+ Leukocyte InfiltrationSignificant reduction (p=0.04) vs. vehicle
Urotensin II Antagonist (Urantide) Mouse Model of ColitisAlleviation of Rectal Bleeding & Histological InjurySignificant improvement

Table 2: In Vitro Efficacy of Anti-Inflammatory Peptides

Peptide/AntagonistCell TypeKey Efficacy MetricResult
This compound (as VIP) Human Primary MonocytesInhibition of SARS-CoV-2 RNA Synthesis33-45% inhibition at 5-10 nM[1][4]
Somatostatin Analogue (sst4 agonist) CHO cells expressing sst4 receptorG-protein Activation (EC50)10 nM[3]
Urotensin II Antagonist (SB-657510) Human Umbilical Vein Endothelial CellsInhibition of UII-induced IL-1β, IL-6, and VCAM-1 expressionSignificant inhibition[5]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these peptides are mediated through distinct signaling pathways.

This compound (Vasoactive Intestinal Peptide)

This compound exerts its anti-inflammatory effects by binding to VPAC1 and VPAC2 receptors, which are G-protein coupled receptors. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels inhibit the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[4][6]

Aviptadil_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VPAC1_R VPAC1/VPAC2 Receptors AC Adenylate Cyclase VPAC1_R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB_I NF-κB Inhibition PKA->NFkB_I Leads to Cytokine_R Pro-inflammatory Cytokine Reduction NFkB_I->Cytokine_R Results in This compound This compound This compound->VPAC1_R Binds Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR SSTR2/SSTR4 Receptors Inhibition Inhibition of Pro-inflammatory Mediator Release SSTR->Inhibition Leads to Somatostatin Somatostatin Analogue Somatostatin->SSTR Binds CGRP_Antagonist_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space CGRP_R CGRP Receptor Inflammation Inflammation CGRP_R->Inflammation Initiates CGRP CGRP CGRP->CGRP_R Binds to CGRP_Ant CGRP Antagonist CGRP_Ant->CGRP_R Blocks Urotensin_II_Antagonist_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm UT_R Urotensin II Receptor (UT) MAPK_NFkB MAPK/NF-κB Activation UT_R->MAPK_NFkB Activates U_II Urotensin II U_II->UT_R Binds to U_II_Ant Urotensin II Antagonist U_II_Ant->UT_R Blocks Cytokine_P Pro-inflammatory Cytokine Production MAPK_NFkB->Cytokine_P Leads to Experimental_Workflow start Start: Culture Macrophages (e.g., J774A.1 or THP-1) stimulate Stimulate with LPS (e.g., 100 ng/mL) start->stimulate treat Treat with Test Peptide (e.g., this compound, Somatostatin analogue) at various concentrations stimulate->treat incubate Incubate for a defined period (e.g., 16-24 hours) treat->incubate collect Collect Supernatant incubate->collect measure Measure Cytokine Levels (e.g., TNF-α, IL-6, IL-10) using ELISA collect->measure analyze Analyze Data: Calculate % inhibition or IC50 measure->analyze end End analyze->end

References

Validating Aviptadil's Mechanism of Action in Primary Human Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aviptadil's performance with alternative therapies, supported by experimental data, to validate its mechanism of action in primary human cells. The information is tailored for researchers, scientists, and professionals involved in drug development.

Introduction to this compound and its Proposed Mechanism of Action

This compound, a synthetic form of Vasoactive Intestinal Peptide (VIP), is a promising therapeutic agent, particularly for respiratory diseases like Acute Respiratory Distress Syndrome (ARDS), which can be a severe complication of viral infections such as COVID-19.[1][2] Its mechanism of action in primary human cells is multifaceted, primarily involving anti-inflammatory and cytoprotective effects in the lungs.

This compound binds to the Vasoactive Intestinal Peptide Receptor 1 (VPAC1), which is highly expressed on alveolar type II (ATII) cells in the lungs.[1][2][3][4] This receptor engagement initiates a cascade of intracellular signaling events, leading to:

  • Increased Surfactant Production: this compound stimulates the synthesis and secretion of surfactant proteins by ATII cells, which is crucial for maintaining alveolar integrity and proper lung function.[1][3][5][6]

  • Anti-inflammatory Effects: It inhibits the production and release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells like monocytes and macrophages.[7][8]

  • Signal Transduction via cAMP: The binding of this compound to its G-protein coupled receptor, VPAC1, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[9]

Comparative Analysis with Alternative Therapies

To provide a comprehensive evaluation of this compound, its mechanism of action and performance are compared with two other drugs that have been used in the context of severe respiratory diseases: Remdesivir and Dexamethasone.

Data Presentation: Comparison of In Vitro Efficacy in Primary Human Cells

DrugTarget Cell TypePrimary Mechanism of ActionKey Efficacy ParameterQuantitative Data
This compound Primary Human Alveolar Type II Cells, Monocytes/MacrophagesVPAC1 receptor agonist, increases cAMP, anti-inflammatory, stimulates surfactant production.Cytokine Inhibition (IL-6, TNF-α), Surfactant Protein ExpressionQualitative and semi-quantitative data available, specific IC50/EC50 values in primary human cells are not consistently reported in the reviewed literature.
Remdesivir Primary Human Airway Epithelial CellsProdrug of an adenosine nucleotide analog, inhibits viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[10][11][12][13]Inhibition of SARS-CoV-2 replicationEC50 = 0.01 µM [10][11][12]
Dexamethasone Primary Human Macrophages, Mononuclear CellsGlucocorticoid receptor agonist, potent anti-inflammatory and immunosuppressive effects, inhibits the synthesis of pro-inflammatory cytokines.[7][14][15][16][17][18]Inhibition of IL-6 and TNF-α productionDose-dependent inhibition observed. For example, 100 nM Dexamethasone significantly inhibits IFNβ release in primary human monocyte-derived macrophages.[14] IC50 for GM-CSF release inhibition in smokers' macrophages was significantly different from that in patients with COPD.[19]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).

This compound's Signaling Pathway in Alveolar Type II Cells

Aviptadil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VPAC1_Receptor VPAC1 Receptor This compound->VPAC1_Receptor Binds G_Protein G-Protein VPAC1_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Surfactant_Production Increased Surfactant Production PKA->Surfactant_Production Leads to Anti_inflammatory_Effects Anti-inflammatory Effects PKA->Anti_inflammatory_Effects Leads to

Caption: this compound signaling in alveolar type II cells.

Experimental Workflow for Validating this compound's Effect on Cytokine Production

Cytokine_Assay_Workflow Isolate_Monocytes Isolate Primary Human Monocytes Culture_Cells Culture Monocytes Isolate_Monocytes->Culture_Cells Stimulate_Cells Stimulate with LPS (Lipopolysaccharide) Culture_Cells->Stimulate_Cells Treat_Cells Treat with this compound (various concentrations) Stimulate_Cells->Treat_Cells Incubate Incubate for 24 hours Treat_Cells->Incubate Collect_Supernatant Collect Cell Culture Supernatant Incubate->Collect_Supernatant ELISA Perform ELISA for IL-6 and TNF-α Collect_Supernatant->ELISA Analyze_Data Analyze Data (Determine IC50) ELISA->Analyze_Data

Caption: Workflow for cytokine production analysis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isolation and Culture of Primary Human Alveolar Type II (ATII) Cells

Primary human ATII cells can be isolated from lung tissue obtained from surgical resections. The tissue is minced and subjected to enzymatic digestion. The resulting cell suspension is then purified using density gradient centrifugation and magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) to positively select for ATII cells using specific surface markers.[20][21][22][23][24] Isolated cells are cultured on extracellular matrix-coated plates in specialized media to maintain their phenotype.[20][22][23]

cAMP Assay in Primary Human Alveolar Epithelial Cells
  • Cell Seeding: Plate isolated primary human alveolar epithelial cells in a 96-well plate and culture until confluent.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor for a short period to prevent cAMP degradation.

  • Stimulation: Treat the cells with varying concentrations of this compound or a control vehicle.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence/luminescence-based assay. The signal is inversely proportional to the amount of cAMP in the sample.

Cytokine Profiling in Primary Human Monocytes
  • Isolation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic bead separation.

  • Culture and Stimulation: Culture the monocytes and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.

  • Treatment: Concurrently, treat the cells with different concentrations of this compound, Dexamethasone, or a vehicle control.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • ELISA: Quantify the concentrations of IL-6 and TNF-α in the supernatants using specific ELISA kits.

Surfactant Protein Expression Analysis in Primary Human ATII Cells
  • Cell Culture and Treatment: Culture primary human ATII cells and treat them with this compound or a control for a specified period.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for surfactant proteins (e.g., SP-B).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and image the blot.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative expression of the surfactant protein.[4]

Conclusion

This compound demonstrates a multimodal mechanism of action in primary human cells that is highly relevant to the treatment of inflammatory lung diseases. Its ability to stimulate surfactant production and suppress pro-inflammatory cytokine release distinguishes it from purely antiviral agents like Remdesivir and broad-spectrum anti-inflammatory drugs like Dexamethasone. While the available data strongly supports the qualitative aspects of this compound's mechanism, further studies providing quantitative efficacy data (e.g., IC50 and EC50 values) from primary human cell models are needed for a more definitive comparative assessment. The experimental protocols outlined in this guide provide a framework for researchers to conduct such validation studies.

References

Aviptadil vs. PACAP: A Comparative Analysis of Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aviptadil (a synthetic form of Vasoactive Intestinal Peptide, VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), focusing on their mechanisms of receptor activation. The information presented is supported by experimental data to assist researchers in distinguishing the functional profiles of these two critical neuropeptides.

Introduction

This compound, a synthetic formulation of Vasoactive Intestinal Peptide (VIP), and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) are closely related neuropeptides belonging to the secretin/glucagon superfamily.[1][2] They exert pleiotropic effects throughout the body by activating a common subfamily of Class B G protein-coupled receptors (GPCRs): the VPAC1, VPAC2, and PAC1 receptors.[3][4] Despite sharing receptors, their distinct activation profiles lead to different physiological outcomes, making them subjects of intense research for various therapeutic applications.[3][5] PACAP exists in two primary bioactive forms, PACAP-38 and PACAP-27, with PACAP-38 being the more abundant form in neuronal tissues.[3] This analysis will compare their receptor binding affinities, downstream signaling cascades, and the experimental methodologies used to characterize these interactions.

Comparative Receptor Binding Affinity

The primary distinction between this compound (VIP) and PACAP lies in their binding affinity and selectivity for the VPAC1, VPAC2, and PAC1 receptors. PACAP is a non-selective agonist, binding with high affinity to all three receptors. In contrast, this compound is selective, binding with high affinity to VPAC1 and VPAC2, but with a significantly lower affinity for the PAC1 receptor.[3][6]

LigandReceptorBinding Affinity (IC₅₀ / Kd)Species/Cell LineReference
PACAP-38 PAC1IC₅₀: 3 nM / Kd: ~0.5 nMNIH 3T3 / Various Tissues[6][7]
VPAC1High Affinity (nM range)PANC-1[8]
VPAC2High Affinity (nM range)PANC-1 / Sup T-1[8]
PACAP-27 PAC1IC₅₀: 5 nMNIH 3T3[7]
VPAC1High Affinity (nM range)PANC-1[8]
VPAC2High Affinity (nM range)PANC-1 / Sup T-1[8]
This compound (VIP) PAC1IC₅₀: 500 nM / Kd: >500 nMNIH 3T3 / Various Tissues[6][7]
VPAC1High Affinity (~0.5 nM)PANC-1 / T47D[6][8]
VPAC2High Affinity (~0.5 nM)PANC-1 / Sup T-1[6][8]

Table 1: Comparative binding affinities of PACAP isoforms and this compound (VIP) for their cognate receptors. IC₅₀ and K_d_ values are compiled from multiple studies and may vary based on the cell type and experimental conditions.

Receptor-Mediated Signaling Pathways

Activation of VPAC1, VPAC2, and PAC1 receptors initiates several intracellular signaling cascades. The specific pathways engaged depend on the ligand, the receptor subtype, and the cellular context.

1. Gαs/cAMP/PKA Pathway (Common to All Receptors): The canonical signaling pathway for all three receptors involves coupling to the Gαs protein.[9][10] Ligand binding stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[11] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to cell survival, differentiation, and inflammation.[11][12]

2. Gαq/PLC/Ca²⁺ Pathway (Primarily PAC1): PAC1 receptors, particularly when activated by PACAP, can also couple to Gαq/11 proteins.[3][9] This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][11] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[3] This pathway is crucial for processes like neuroplasticity and hormone secretion.[3][9] While VPAC receptors can also couple to Gαq, this is less predominant than their Gαs coupling.[3]

3. Alternative Pathways (ERK, Akt): Beyond the primary G protein pathways, these receptors can activate other important signaling molecules. For instance, all three receptors can activate the Extracellular signal-Regulated Kinase (ERK) pathway, often via PKA-dependent mechanisms.[3] PAC1 receptor activation has also been shown to stimulate the PI3K/Akt pathway, a critical cascade for promoting neuronal survival.[13]

Below are diagrams illustrating the primary signaling cascades.

Aviptadil_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (VIP) VPAC1 VPAC1 / VPAC2 This compound->VPAC1 Binds Gs Gαs VPAC1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory) CREB->Gene Regulates PACAP_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PACAP PACAP PAC1 PAC1 Receptor PACAP->PAC1 Binds Gs Gαs PAC1->Gs Activates Gq Gαq PAC1->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PIP2 PIP2 PIP2->PLC Cleaves Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC DAG->PKC Activates Binding_Assay_Workflow prep Prepare Reagents (Membranes, Radioligand, Competitor) plate Plate Serial Dilutions of Competitor prep->plate add_radio Add Fixed [Radioligand*] plate->add_radio add_mem Add Receptor Membranes (Initiate Binding) add_radio->add_mem incubate Incubate to Equilibrium add_mem->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze cAMP_Assay_Workflow seed Seed Receptor-Expressing Cells in Plate preincubate Pre-incubate with PDE Inhibitor seed->preincubate stimulate Stimulate with Serial Dilutions of Agonist preincubate->stimulate incubate Incubate for cAMP Accumulation stimulate->incubate lyse Lyse Cells (if required) incubate->lyse detect Add Detection Reagents (e.g., HTRF) lyse->detect read Read Signal (Fluorescence/Luminescence) detect->read analyze Data Analysis (Calculate EC₅₀ and Emax) read->analyze

References

Reproducibility of Aviptadil's Anti-Cytokine Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data on the anti-cytokine effects of Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP). The following sections detail the quantitative impact of this compound on key pro-inflammatory cytokines, the experimental protocols used in these studies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cytokine Levels

The reproducibility of this compound's anti-inflammatory effects is supported by multiple studies demonstrating its ability to modulate key cytokines involved in inflammatory cascades. The table below summarizes the quantitative data from both preclinical and clinical investigations.

Study & YearCytokineExperimental ModelThis compound/VIP ConcentrationKey Finding on Cytokine Reduction
Youssef JG, et al. (2022)[1]IL-6Human clinical trial (COVID-19 with respiratory failure)Intravenous infusion (escalating doses of 50, 100, and 150 pmol/kg/hr over 3 days)This compound treatment was associated with preventing the rise in IL-6 levels compared to placebo. Subjects on placebo showed a five-fold greater increase in mean day 7 IL-6 levels.[1]
O'Brien CM, et al. (2004)TNF-αIn vitro (LPS-stimulated human monocytes)10⁻⁶ MVasoactive Intestinal Peptide (VIP) reduced TNF-α production from a control level of 508 ± 65 pg/ml to 226 ± 11 pg/ml.
Mukohyama H, et al. (2000)IL-1βIn vitro (LPS-stimulated murine macrophages)10⁻⁶ MVasoactive Intestinal Peptide (VIP) significantly reduced the mRNA expression of IL-1β by 35%.

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding the context and reproducibility of the findings.

In-Vivo Human Study: Intravenous this compound in COVID-19 Patients (Youssef JG, et al. 2022)[1]
  • Study Design: A multicenter, randomized, placebo-controlled phase 2b/3 clinical trial was conducted.[1]

  • Participants: The study enrolled 196 patients with respiratory failure due to COVID-19.[1]

  • Intervention: Patients were randomized to receive either intravenous this compound or a normal saline placebo. The this compound treatment consisted of three 12-hour infusions on successive days with escalating doses of 50, 100, and 150 pmol/kg/hr.[1]

  • Cytokine Measurement: Serum levels of IL-6 were measured at baseline and daily through day 7. The analysis was performed on the first-morning laboratory sample.[1]

In-Vitro Study: VIP on LPS-Stimulated Human Monocytes (O'Brien CM, et al. 2004)
  • Cell Culture: Freshly elutriated human monocytes were plated at a density of 2 × 10⁵ cells per well in a 96-well plate.

  • Stimulation: Monocytes were pre-treated with varying concentrations of Vasoactive Intestinal Peptide (VIP) for one hour before being stimulated with 1 ng/ml of lipopolysaccharide (LPS).

  • Incubation: The cells were incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Cytokine Measurement: Supernatants were collected, and the concentration of TNF-α was determined by ELISA.

In-Vitro Study: VIP on LPS-Stimulated Murine Macrophages (Mukohyama H, et al. 2000)
  • Cell Culture: Primary murine macrophages were cultured.

  • Stimulation: Macrophages were treated with 10⁻⁶ M of Vasoactive Intestinal Peptide (VIP) or a saline control and then exposed to 1 µg/ml of lipopolysaccharide (LPS) for 24 hours.

  • Cytokine Measurement: The expression of IL-1β mRNA was quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are primarily mediated through its interaction with specific cell surface receptors, triggering a cascade of intracellular signaling events.

Aviptadil_Signaling_Pathway This compound This compound (VIP) VPAC1 VPAC1 Receptor This compound->VPAC1 AC Adenylate Cyclase VPAC1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Inactive) pCREB pCREB (Active) PKA->pCREB Phosphorylates NFkB_pathway NF-κB Pathway (Pro-inflammatory) PKA->NFkB_pathway Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pCREB->Cytokines Inhibits Transcription NFkB_pathway->Cytokines Promotes Transcription

Caption: Proposed signaling pathway of this compound's anti-cytokine effect.

The experimental workflow for assessing the anti-cytokine effects of this compound typically follows a standardized process, from cell culture or patient recruitment to data analysis.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Cell Culture (e.g., Macrophages) or Patient Recruitment B Pre-treatment with this compound/VIP or Placebo A->B C Inflammatory Stimulus (e.g., LPS for in-vitro) or Standard of Care (for in-vivo) B->C D Sample Collection (Supernatant, Serum, or Cells) C->D E Cytokine Measurement (ELISA or RT-qPCR) D->E F Data Analysis and Comparison E->F

Caption: Typical workflow for assessing this compound's anti-cytokine effects.

References

A Head-to-Head In Vitro Comparison of Aviptadil and Remdesivir for SARS-CoV-2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two antiviral candidates, Aviptadil and Remdesivir, against SARS-CoV-2. The following sections detail their mechanisms of action, available quantitative data on antiviral efficacy, and the experimental protocols utilized in these assessments.

Quantitative Antiviral Activity

DrugCell LineVirus StrainAssay MethodEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Remdesivir Vero E6SARS-CoV-2Plaque Reduction Assay / qRT-PCR0.77 - 6.6>100>15[1][2]
Calu-3SARS-CoV-2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
This compound Calu-3, Human MonocytesSARS-CoV-2Not SpecifiedNot AvailableNot AvailableNot Available[4][5]

Note: While it is documented that this compound (as Vasoactive Intestinal Peptide, VIP) inhibits SARS-CoV-2 replication in vitro, specific EC50 and CC50 values are not publicly available.[4][5][6]

Experimental Protocols

The following are generalized experimental protocols for determining the in vitro antiviral activity of compounds like this compound and Remdesivir against SARS-CoV-2.

Cell Culture and Virus
  • Cell Lines: Vero E6 (African green monkey kidney epithelial cells), Calu-3 (human lung adenocarcinoma cells), and primary human monocytes are commonly used.[1][3][5] These cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus: A clinical isolate of SARS-CoV-2 is propagated in a suitable cell line (e.g., Vero E6). Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.

Antiviral Activity Assay (e.g., Plaque Reduction Assay)
  • Cell Seeding: Plate susceptible cells (e.g., Vero E6) in 24-well plates and grow to confluence.

  • Drug Preparation: Prepare serial dilutions of the test compounds (this compound or Remdesivir) in culture medium.

  • Infection: Infect the confluent cell monolayers with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units - PFU) for 1-2 hours.

  • Treatment: After incubation, remove the virus inoculum and add the different concentrations of the test compounds to the wells.

  • Overlay: Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: The EC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.

Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates.

  • Treatment: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The CC50 value is the drug concentration that reduces cell viability by 50% compared to the untreated cell control.

Mechanism of Action and Signaling Pathways

Remdesivir: A Nucleoside Analog Targeting Viral Replication

Remdesivir is a prodrug of an adenosine nucleotide analog.[7] Upon entering the host cell, it is metabolized into its active triphosphate form. This active form mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.[1]

Remdesivir_Mechanism cluster_cell Host Cell Remdesivir (Prodrug) Remdesivir (Prodrug) Metabolism Metabolism Remdesivir (Prodrug)->Metabolism Enzymatic Conversion Remdesivir-TP (Active) Remdesivir-TP (Active) Metabolism->Remdesivir-TP (Active) Viral RNA Replication Viral RNA-dependent RNA Polymerase (RdRp) Remdesivir-TP (Active)->Viral RNA Replication Incorporation into viral RNA Inhibition Inhibition Viral RNA Replication->Inhibition SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Viral RNA Replication Provides RdRp and RNA template

Caption: Mechanism of Action of Remdesivir.

This compound: A Multifaceted Approach Involving Antiviral and Anti-inflammatory Effects

This compound is a synthetic form of Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide. Its proposed mechanism against SARS-CoV-2 is multifaceted. In vitro studies suggest that VIP can inhibit SARS-CoV-2 replication in lung epithelial cells and monocytes.[4][5] Additionally, VIP binds to the VPAC1 receptor on alveolar type II cells, the same cells targeted by SARS-CoV-2. This interaction is believed to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like IL-6 and TNF-alpha, and may also play a role in protecting the lung tissue.[8]

Aviptadil_Mechanism cluster_cell Alveolar Type II Cell This compound (VIP) This compound (VIP) VPAC1 Receptor VPAC1 Receptor This compound (VIP)->VPAC1 Receptor Binding Signal Transduction Signal Transduction VPAC1 Receptor->Signal Transduction Inhibition of\nPro-inflammatory Cytokines Inhibition of IL-6, TNF-alpha Signal Transduction->Inhibition of\nPro-inflammatory Cytokines Inhibition of\nViral Replication Inhibition of Viral Replication Signal Transduction->Inhibition of\nViral Replication SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Inhibition of\nPro-inflammatory Cytokines Induces Inflammation SARS-CoV-2->Inhibition of\nViral Replication Target of Inhibition

Caption: Proposed Mechanism of Action of this compound.

Summary and Conclusion

Remdesivir demonstrates direct antiviral activity against SARS-CoV-2 in vitro by targeting the viral RNA-dependent RNA polymerase, with quantifiable EC50 values reported in the low micromolar to nanomolar range. This compound, on the other hand, appears to have a dual mechanism of action, involving both the inhibition of viral replication and the modulation of the host's inflammatory response.

While the anti-inflammatory properties of this compound are well-documented, a direct quantitative comparison of its antiviral potency with Remdesivir is hampered by the lack of publicly available EC50 and CC50 data. Further in vitro studies providing this quantitative data for this compound are necessary to enable a comprehensive head-to-head comparison of their direct antiviral efficacies. Researchers are encouraged to consider these differences in their mechanisms of action when evaluating their potential as therapeutic agents for COVID-19.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro screening of antiviral compounds against SARS-CoV-2.

Antiviral_Screening_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Vero E6, Calu-3) Infection 4. Cell Infection with SARS-CoV-2 Cell_Culture->Infection Virus_Propagation 2. SARS-CoV-2 Propagation & Titration Virus_Propagation->Infection Compound_Preparation 3. Compound Dilution (this compound, Remdesivir) Treatment 5. Treatment with Test Compounds Compound_Preparation->Treatment Infection->Treatment Incubation 6. Incubation Treatment->Incubation Antiviral_Assay 7a. Antiviral Assay (e.g., Plaque Reduction) Incubation->Antiviral_Assay Cytotoxicity_Assay 7b. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay EC50_Calculation 8a. EC50 Calculation Antiviral_Assay->EC50_Calculation CC50_Calculation 8b. CC50 Calculation Cytotoxicity_Assay->CC50_Calculation SI_Calculation 9. Selectivity Index (SI) Calculation EC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: In Vitro Antiviral Screening Workflow.

References

Cross-Species Efficacy of Aviptadil: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Aviptadil's performance in preclinical and clinical settings, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a synthetic form of Vasoactive Intestinal Peptide (VIP), has demonstrated significant therapeutic potential in various inflammatory and lung injury models across multiple species. This guide provides a comprehensive comparison of its effects, drawing on data from preclinical animal studies and human clinical trials, with a focus on its application in Acute Respiratory Distress Syndrome (ARDS) and related inflammatory conditions.

Quantitative Data Summary

The therapeutic effects of this compound have been evaluated in a range of species, from rodents to humans. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its efficacy.

Preclinical Studies in Animal Models
SpeciesModel of Lung InjuryThis compound Acetate DosageKey Quantitative OutcomesReference(s)
Rat Reperfusion Injury (Lung Transplant)0.1 g/ml in flush solution or 3 µg/kg IV post-reperfusionReduced Lung Edema: Significantly lower wet-to-dry weight ratio in the VIP-treated group (4.4 ± 0.2) compared to the control group (5.2 ± 0.2)[1].[1]
Mouse Vasoactive Intestinal Peptide Knockout (VIP KO) ModelNot Applicable (Genetic Model)Increased Pro-inflammatory Cytokines in KO mice: Elevated levels of IL-5 and IL-6, suggesting a role for endogenous VIP in suppressing inflammation[2].[2]
Guinea Pig Anoxia/Glucopenia Injury (Detrusor Nerves)0.3 µMImproved Nerve Response: Significantly improved response of detrusor strips to electrical field stimulation during anoxia/glucopenia and reperfusion.[3]
Various General Lung Injury ModelsNot specifiedProtective effects on pulmonary tissue have been shown in numerous animal models of lung injury in rats, guinea pigs, dogs, and sheep[4]. This compound was shown to restore barrier function at the endothelial/alveolar interface and to protect the lung and other organs from failure in mice, rats, guinea pigs, sheep, and swine[5].[4][5]
Human Clinical Trials
Study PopulationConditionThis compound Acetate DosageKey Quantitative OutcomesReference(s)
8 Patients Sepsis-related ARDS50-100 pmol/kg/hr IV infusion for 12 hoursImproved Weaning from Mechanical Ventilation: 7 out of 8 patients (87.5%) were successfully removed from mechanical ventilation[6].[6]
6 Patients Viral-related Severe ARDSNot specifiedImproved Oxygenation: Mean oxygen saturation improved from 87.86% to 93.43% (p<0.01). PaO2 improved from a mean of 54.3 to 68.4 (p=0.004). SpO2/FiO2 ratio increased from 149 to 336[7].[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key preclinical and clinical studies of this compound.

Preclinical Models of Acute Lung Injury

1. Rat Model of Reperfusion Injury (Lung Transplantation)

  • Objective: To assess the protective effect of Vasoactive Intestinal Peptide (VIP) on lung tissue during transplantation.

  • Animal Model: Male Sprague-Dawley rats.

  • Injury Induction: Lungs were flushed and stored in a preservation solution for 18 hours at 4°C to simulate transplant conditions, inducing reperfusion injury upon revascularization.

  • Treatment Groups:

    • Group I: No preservation or storage (control).

    • Group II: 18 hours of cold storage without VIP.

    • Group III: 18 hours of cold storage with VIP (0.1 g/ml) in the flush solution.

    • Group IV: 18 hours of cold storage with intravenous VIP (3 µg/kg) administered to the recipient rat just after reperfusion.

  • Key Measurements: Pulmonary arterial pressure, peak airway pressure, blood gas analysis, serum lipid peroxide levels, tissue myeloperoxidase activity, and wet-to-dry weight ratio were measured 24 hours after transplantation[1].

2. Mouse Model of Asthma (VIP Knockout)

  • Objective: To investigate the role of endogenous VIP in airway inflammation.

  • Animal Model: Vasoactive Intestinal Peptide knockout (VIP KO) mice and wild-type mice.

  • Methodology: This was a genetic model where the gene for VIP was deleted. The inflammatory state of the lungs in VIP KO mice was compared to that of wild-type mice.

  • Key Measurements: Peribronchiolar airway inflammation, accumulation of lymphocytes and eosinophils, and production of pro-inflammatory cytokines (IL-5, IL-6, IFN-γ) were assessed[2].

Human Clinical Trials

1. Sepsis-Related Acute Respiratory Distress Syndrome (ARDS)

  • Objective: To evaluate the safety and efficacy of this compound in patients with sepsis-related ARDS.

  • Study Population: 8 patients with ARDS related to sepsis, all requiring mechanical ventilation.

  • Treatment Protocol: this compound was administered as a continuous intravenous infusion at a rate of 50-100 pmol/kg/hr for 12 hours.

  • Key Measurements: Patients were monitored for adverse events, and the primary efficacy endpoint was successful weaning from mechanical ventilation[6].

2. Viral-Related Severe ARDS

  • Objective: To assess the impact of this compound on clinical outcomes in patients with severe ARDS due to viral pneumonia.

  • Study Population: 6 patients with severe viral-related ARDS.

  • Treatment Protocol: this compound was administered as an infusion over three days.

  • Key Measurements: Oxygen saturation, PaO2, and the SpO2/FiO2 ratio were measured before and after the treatment course to assess for improvements in oxygenation[7].

Signaling Pathways and Experimental Workflow

The therapeutic effects of this compound are mediated through its interaction with specific signaling pathways. The diagrams below illustrate the mechanism of action and a typical experimental workflow for evaluating its efficacy.

Aviptadil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_effects Therapeutic Effects This compound This compound (Synthetic VIP) VPAC1 VPAC1 Receptor This compound->VPAC1 Binding AC Adenylate Cyclase VPAC1->AC Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Bronchodilation Bronchodilation PKA->Bronchodilation Smooth Muscle Relaxation Anti_Inflammation Anti-inflammation (↓ IL-6, TNF-α) CREB->Anti_Inflammation Gene Transcription Cytoprotection Cytoprotection (↑ Surfactant Production) CREB->Cytoprotection Gene Transcription

Figure 1. Simplified signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Model Selection of Animal Model (e.g., Rat, Mouse, Swine) Injury_Induction Induction of Lung Injury (e.g., Sepsis, Reperfusion) Animal_Model->Injury_Induction Randomization Randomization into Groups (Treatment vs. Control) Injury_Induction->Randomization Aviptadil_Admin This compound Administration (Dosage, Route, Frequency) Randomization->Aviptadil_Admin Data_Collection Data Collection (e.g., Blood Gas, Cytokines, Histology) Aviptadil_Admin->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Figure 2. General experimental workflow for preclinical evaluation.

References

Independent Validation of Aviptadil Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Aviptadil, a synthetic form of Vasoactive Intestinal Peptide (VIP), primarily focusing on its investigation for the treatment of COVID-19-induced Acute Respiratory Distress Syndrome (ARDS). The initial promising results from an early clinical trial are contrasted with the findings of a subsequent, larger, and independent validation study. This comparison aims to offer a comprehensive overview of the available evidence to inform future research and development efforts.

Executive Summary

Initial research into this compound for COVID-19 respiratory failure suggested significant benefits in survival and recovery. A phase 2b/3 clinical trial (NCT04311697) reported that this compound treatment was associated with a higher likelihood of being alive and free from respiratory failure at 60 days. However, a larger, independent, multicenter, randomized, placebo-controlled trial (TESICO/ACTIV-3b) did not replicate these findings. The TESICO trial found no significant improvement in clinical outcomes, including survival, for patients with COVID-19-associated hypoxemic respiratory failure treated with this compound compared to placebo. This guide presents the data from these key studies to highlight the discrepancies and provide a balanced perspective on the therapeutic potential of this compound.

Mechanism of Action

This compound is a synthetic formulation of Vasoactive Intestinal Peptide (VIP), a naturally occurring neuropeptide with a wide range of biological activities. Its proposed mechanism of action in the context of lung injury involves binding to the Vasoactive Intestinal Peptide Receptors (VPAC1 and VPAC2), which are G-protein coupled receptors.[1] This interaction is believed to trigger a cascade of intracellular events, including an increase in cyclic adenosine monophosphate (cAMP), leading to potent anti-inflammatory effects, bronchodilation, and protection of alveolar type II cells.[1] Specifically, this compound is suggested to inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α, and preclinical studies have indicated it may inhibit the replication of SARS-CoV-2 in lung cells.[2][3]

Signaling Pathway

Aviptadil_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (VIP) VPAC1 VPAC1 Receptor This compound->VPAC1 VPAC2 VPAC2 Receptor This compound->VPAC2 G_protein G-protein (Gαs) VPAC1->G_protein activates VPAC2->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (transcription factor) PKA->CREB activates Cytokine_inhibition Inhibition of Pro-inflammatory Cytokines (IL-6, TNF-α) PKA->Cytokine_inhibition Bronchodilation Bronchodilation & Alveolar Cell Protection PKA->Bronchodilation

Caption: this compound's proposed signaling pathway. (Max Width: 760px)

Clinical Trial Data Comparison

The following tables summarize the key quantitative data from the initial phase 2b/3 trial (NCT04311697) and the independent validation TESICO trial.

Table 1: Primary Efficacy Endpoints
EndpointNCT04311697 (Initial Trial)TESICO (Independent Validation Trial)
Primary Endpoint Alive and free from respiratory failure at Day 606-category ordinal outcome at Day 90
Result Did not reach statistical significance when controlling for baseline ventilation (OR 1.6, 95% CI 0.86-3.11)[4]No significant improvement (OR 1.11, 95% CI 0.80-1.55; p=0.54)[5][6]
Table 2: Secondary Efficacy Endpoints
EndpointNCT04311697 (Initial Trial)TESICO (Independent Validation Trial)
60-Day Survival Statistically significant 2-fold increased odds of survival (OR 2.0, 95% CI 1.1-3.9; p=0.035)[4]No significant difference in mortality at Day 90 (HR 1.04, 95% CI 0.77-1.41; p=0.78)[5][6]
Cytokine Levels (IL-6) This compound was associated with preventing a rise in IL-6 levels (p=0.024)[5]Not reported as a primary or key secondary endpoint
Hospital Stay Not reported as a primary or secondary endpointNot reported as a primary or key secondary endpoint
Table 3: Subgroup Analyses of Interest
SubgroupNCT04311697 (Initial Trial)TESICO (Independent Validation Trial)
Patients on High-Flow Nasal Oxygen at Baseline Statistically significant likelihood of achieving primary endpoint (p=0.039)[4]Not specifically reported
Patients on Mechanical Ventilation at Baseline 10-fold increased odds of survival (p=0.031)[4]No significant benefit observed

Experimental Protocols

Clinical Trial Methodologies

NCT04311697 (Initial Trial)

  • Design: A multicenter, randomized, double-blind, placebo-controlled phase 2b/3 trial.[4]

  • Participants: 196 patients with COVID-19 and respiratory failure.[4]

  • Intervention: Intravenous this compound (three escalating doses over 3 days) or placebo, in addition to standard of care.[7]

  • Primary Endpoint: Alive and free from respiratory failure at Day 60.[4]

TESICO (Independent Validation Trial)

  • Design: A multicenter, adaptive, randomized, blinded, placebo-controlled trial.[5][6]

  • Participants: 461 patients with COVID-19-associated acute hypoxemic respiratory failure.[5][6]

  • Intervention: Intravenous this compound or placebo for 3 days, in addition to standard of care.[5][6]

  • Primary Endpoint: A six-category ordinal outcome assessing clinical status at Day 90.[5][6]

Preclinical Experimental Protocols (General Overview)
  • In Vitro SARS-CoV-2 Replication Assay: Human lung epithelial cells (e.g., Calu-3) or monocytes are infected with SARS-CoV-2.[2][3] The cells are then treated with varying concentrations of this compound. Viral replication is quantified using methods such as RT-qPCR to measure viral RNA levels or plaque assays to determine infectious virus titers.[3]

  • Cytokine Release Assay: Human peripheral blood mononuclear cells (PBMCs) or specific immune cells are stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide) in the presence or absence of this compound. The levels of secreted cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are measured using techniques like ELISA or multiplex bead arrays.[8]

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials in_vitro In Vitro Experiments (e.g., Calu-3 cells, PBMCs) mechanism Mechanism of Action Studies (Signaling, Viral Replication, Cytokine Release) in_vitro->mechanism in_vivo In Vivo Animal Models (e.g., ARDS models) in_vivo->mechanism phase1 Phase 1 (Safety in healthy volunteers) mechanism->phase1 Informs phase2_3 Phase 2b/3 (NCT04311697) (Initial Efficacy & Safety) phase1->phase2_3 Proceeds to tesico TESICO Trial (Independent Validation) phase2_3->tesico Requires Validation

Caption: General workflow of this compound research. (Max Width: 760px)

Conclusion

The initial, promising findings for this compound in the treatment of COVID-19-associated respiratory failure were not confirmed in a larger, more definitive, independent clinical trial. While the preclinical data and proposed mechanism of action suggest a potential role for this compound in modulating inflammatory responses in the lungs, the lack of clinical efficacy in the TESICO trial underscores the importance of robust, independent validation in drug development. Future research may need to focus on different patient populations, alternative delivery methods (e.g., inhaled), or combination therapies to explore any potential therapeutic niche for this compound. Researchers and drug development professionals should carefully consider the totality of the evidence, including the negative validation data, when evaluating the future of this compound.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Aviptadil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of investigational compounds like Aviptadil is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and immediate actions in case of exposure, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.[1][2][3]

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]Protects eyes from dust, aerosols, and splashes.
Hand Protection Chemical impermeable gloves.[1][2] Must be inspected prior to use.[1][2]Prevents skin contact with the compound.
Skin and Body Protection Impervious clothing, such as a lab coat or suit, to prevent skin exposure.[3] Fire/flame resistant clothing is also recommended.[1][2]Provides a barrier against accidental spills and contamination.
Respiratory Protection To be used in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is required.[1][2]Prevents inhalation of dust or aerosols.

Experimental Protocol: Safe Handling and Disposal of this compound

The following protocol outlines the step-by-step procedures for the safe handling of this compound in a laboratory setting, from receipt to disposal.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1]

  • Preventing Contamination: Avoid the formation of dust and aerosols.[1][3] Use non-sparking tools to prevent ignition.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2]

2. Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[3]

  • Temperature: Recommended storage for the powder form is -80°C for 2 years or -20°C for 1 year.[3]

3. Accidental Release Measures:

  • Evacuation: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]

  • Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Absorb solutions with an inert liquid-binding material.[3]

4. Disposal Plan:

  • Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Regulations: All disposal practices must be in accordance with federal, state, and local regulations.[3] Do not discharge into sewer systems.[1]

  • Container Disposal: Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[1]

Emergency Procedures: First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Consult a doctor.[1]
Eye Contact Rinse eyes with pure water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Operational Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Aviptadil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Work in Ventilated Area A->B I Personal Exposure (Inhalation, Skin/Eye Contact, Ingestion) A->I If Exposure Occurs C Weighing/Aliquoting B->C Proceed to Handling B->I D Experimentation C->D H Accidental Release (Spill) C->H If Spill Occurs C->I E Store in Tightly Sealed Container at Recommended Temperature D->E Post-Experiment F Segregate Waste D->F Waste Generated D->H D->I G Dispose via Licensed Chemical Destruction Plant F->G J Follow First Aid Procedures I->J K Seek Medical Attention J->K

Safe handling workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。